molecular formula C14H15NO2 B11876556 Methyl 3-(4-methylquinolin-6-yl)propanoate

Methyl 3-(4-methylquinolin-6-yl)propanoate

Cat. No.: B11876556
M. Wt: 229.27 g/mol
InChI Key: CJCCIYGXJOUXEH-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylquinolin-6-yl)propanoate (CAS 1523545-44-9) is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . As a quinoline derivative, this compound belongs to a class of structures with significant relevance in medicinal chemistry research. Quinoline-based compounds, such as propanoate esters, are frequently investigated as key intermediates in the synthesis of novel bioactive molecules . For instance, structurally related ethyl 2-(quinolin-4-yl)propanoates have demonstrated potent antimicrobial activity in research settings, particularly against Helicobacter pylori , the pathogen associated with gastritis and peptic ulcers . The broader quinoline scaffold is also explored in other therapeutic areas, including the development of inhibitors for toxins produced by Bacillus anthracis . This product is intended for research purposes as a chemical building block or synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 3-(4-methylquinolin-6-yl)propanoate

InChI

InChI=1S/C14H15NO2/c1-10-7-8-15-13-5-3-11(9-12(10)13)4-6-14(16)17-2/h3,5,7-9H,4,6H2,1-2H3

InChI Key

CJCCIYGXJOUXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)CCC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-methylquinolin-6-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 3-(4-methylquinolin-6-yl)propanoate is limited in publicly available literature. This guide has been meticulously compiled by synthesizing information from closely related analogs, predictive modeling data, and established principles of organic chemistry. All data points derived from analogous compounds are clearly indicated, and this document should be considered a predictive guide to facilitate further research and development.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] The functionalization of the quinoline ring system offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][6] This guide provides a comprehensive overview of the predicted physicochemical properties of Methyl 3-(4-methylquinolin-6-yl)propanoate, a quinoline derivative with potential applications in drug discovery and materials science. By understanding its fundamental characteristics, researchers can better design experiments, predict its behavior in biological systems, and unlock its therapeutic potential.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies. The following table summarizes the predicted properties of Methyl 3-(4-methylquinolin-6-yl)propanoate, derived from computational models and data from analogous structures.

PropertyPredicted ValueSource/Basis of Prediction
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
LogP ~2.5 - 3.0Based on XLogP3 of (3-Methylquinolin-6-yl) propanoate (2.8)[7] and Methyl 3-(isoquinolin-5-yl)propanoate (2.34)[8]
Topological Polar Surface Area (TPSA) 39.19 ŲBased on Methyl 3-(isoquinolin-5-yl)propanoate[8]
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3Based on (3-Methylquinolin-6-yl) propanoate[7] and Methyl 3-(isoquinolin-5-yl)propanoate[8]
Rotatable Bonds 4
pKa (most basic) ~4.5 - 5.5Estimated based on the quinoline nitrogen
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.General solubility characteristics of quinoline derivatives and methyl esters.[4][9]

Molecular Structure and Isomerism

Methyl 3-(4-methylquinolin-6-yl)propanoate consists of a 4-methylquinoline core substituted at the 6-position with a methyl propanoate side chain. The presence of the quinoline ring, a fused heterocyclic aromatic system, governs many of the molecule's properties, including its basicity and potential for π-π stacking interactions.

cluster_quinoline Methyl 3-(4-methylquinolin-6-yl)propanoate C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C9 C4->C9 N1 C4->N1 C4_methyl C4->C4_methyl C8 C9->C8 C10 C9->C10 C7 C8->C7 C6 C7->C6 C5 C6->C5 C6_prop C6->C6_prop C5->C10 C10->C1 N1->C5 C4_label C6_label

Caption: Chemical structure of Methyl 3-(4-methylquinolin-6-yl)propanoate.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic approach would involve the construction of the 4-methylquinoline core, followed by the introduction of the propanoate side chain at the 6-position.

G A Starting Material (e.g., 4-amino-3-methylaniline) B Doebner-von Miller Reaction (with crotonaldehyde) A->B C 4-methyl-6-aminoquinoline B->C D Sandmeyer Reaction (Diazotization followed by cyanation) C->D E 4-methylquinoline-6-carbonitrile D->E F Hydrolysis E->F G 4-methylquinoline-6-carboxylic acid F->G H Reduction G->H I (4-methylquinolin-6-yl)methanol H->I J Halogenation (e.g., with SOCl2) I->J K 6-(chloromethyl)-4-methylquinoline J->K L Cyanide Displacement K->L M (4-methylquinolin-6-yl)acetonitrile L->M N Hydrolysis M->N O (4-methylquinolin-6-yl)acetic acid N->O P Arndt-Eistert Homologation O->P Q 3-(4-methylquinolin-6-yl)propanoic acid P->Q R Fischer Esterification (Methanol, acid catalyst) Q->R S Methyl 3-(4-methylquinolin-6-yl)propanoate R->S

Caption: Proposed synthetic workflow for Methyl 3-(4-methylquinolin-6-yl)propanoate.

Experimental Protocol: Fischer Esterification (Illustrative)

This protocol outlines the final step of the proposed synthesis.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylquinolin-6-yl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Quinoline Protons: Aromatic protons on the quinoline ring will appear in the downfield region (δ 7.0-8.5 ppm).

  • Methyl Protons (on quinoline): A singlet at approximately δ 2.5-2.7 ppm.

  • Propanoate Protons: Two triplets corresponding to the two methylene groups of the propanoate chain (δ 2.6-3.2 ppm), and a singlet for the methyl ester protons (δ 3.6-3.8 ppm).[10][11][12]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the quinoline ring, the methyl carbon on the quinoline, the carbonyl carbon of the ester, the methoxy carbon, and the two methylene carbons of the propanoate chain.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 229.28).[13] Common fragmentation patterns for propanoate esters would also be expected.[13][14]

Potential Biological and Pharmacological Significance

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3][15][16][17][18] The specific substitution pattern of Methyl 3-(4-methylquinolin-6-yl)propanoate may confer unique pharmacological properties. The propanoate moiety could influence the compound's solubility and ability to cross biological membranes, potentially enhancing its bioavailability. Further in vitro and in vivo studies are necessary to elucidate the specific biological activities of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the physicochemical properties, potential synthesis, and spectroscopic characteristics of Methyl 3-(4-methylquinolin-6-yl)propanoate. While direct experimental data is currently lacking, the information presented herein, based on sound chemical principles and data from analogous compounds, serves as a valuable resource for researchers interested in exploring the potential of this and other novel quinoline derivatives. It is our hope that this guide will stimulate further investigation into this promising area of chemical and pharmacological research.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). Molecules. [Link]

  • (3-Methylquinolin-6-yl) propanoate | C13H13NO2. PubChem. [Link]

  • Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates. (2026). ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2018). PMC. [Link]

  • The 1 H NMR spectrum of methyl propanoate. Advanced Organic Chemistry. [Link]

  • Methyl 3-oxo-3-(pyridin-4-yl)propanoate Properties. EPA. [Link]

  • mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern. Doc Brown's Advanced Organic Chemistry. [Link]

  • Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (2018). Synfacts. [Link]

  • Methyl propanoate | 554-12-1. Chemsrc. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (2025). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]

  • Methyl-beta-methylthiopropionate (FDB003806). FooDB. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv. [Link]

  • NMR spectrum of methyl propanoate. (2021). YouTube. [Link]

  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. (2026). ResearchGate. [Link]

  • Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (2021). Academia.edu. [Link]

  • Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates. (2025). Russian Journal of Organic Chemistry. [Link]

  • Synthesis of Methyl 3-(4-formylphenyl)propanoate. PrepChem. [Link]

  • propanoate ester (CHEBI:36243). EMBL-EBI. [Link]

  • Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. (2026). ResearchGate. [Link]

  • Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. (2001). PubMed. [Link]

  • GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. (2022). Bulletin of the National Research Centre. [Link]

  • Methyl propionate. Wikipedia. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. [Link]

  • Propanoic acid, 2-methyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester. NIST WebBook. [Link]

  • Proton NMR of 100% Methyl Propionate. (2018). ResearchGate. [Link]

  • Methyl propionate. NIST WebBook. [Link]

  • Why Is Methyl Propionate Soluble in Water? (2023). Solubilityofthings.com. [Link]

Sources

Therapeutic Horizons of 4-Methylquinoline (Lepidine) Scaffolds: From Synthetic Protocols to Clinical Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, synthetic methodologies, and experimental validation of 4-methylquinoline (Lepidine) derivatives.

Executive Summary

The 4-methylquinoline (Lepidine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including DNA G-quadruplexes, tubulin, and heme polymerization centers. While historically rooted in the antimalarial efficacy of quinine analogues, recent advancements have repositioned lepidine derivatives as potent agents in oncology (kinase and tubulin inhibition) and neuroprotection (Alzheimer’s disease). This guide provides a rigorous technical analysis of the scaffold's structure-activity relationships (SAR), scalable synthetic protocols, and validated bioassay workflows for drug discovery professionals.

Part 1: The Lepidine Core & Chemical Safety

Chemical Identity: 4-Methylquinoline (CAS: 491-35-0) Natural Source: Predominantly isolated from Lepidium sativum (Garden Cress) seeds.

Safety & Metabolic Considerations

Before initiating synthesis, researchers must acknowledge the metabolic profile of the parent scaffold. 4-Methylquinoline (4-MeQ) exhibits potent mutagenicity.[1] Metabolic studies indicate that hydroxylation of the C4-methyl group to 4-hydroxymethylquinoline is a detoxification pathway.[1] Deuteration of the methyl group increases mutagenicity by suppressing this clearance mechanism.

  • Implication for Drug Design: Substitutions at the C4-methyl position or steric bulk that prevents metabolic oxidation may enhance toxicity. Safe design often involves derivatization at C2, C6, or C8, or the conversion of the C4-methyl into a functionalized linker (e.g., amine or seleno-ester) to alter metabolic fate.

Part 2: Synthetic Architectures

Two primary routes dominate the synthesis of therapeutic lepidine derivatives: the classic acid-catalyzed condensation and modern microwave-assisted protocols.

The Combes Quinoline Synthesis (Classic)

This pathway is preferred for generating 2,4-disubstituted quinolines. It involves the condensation of an aniline with a 1,3-diketone followed by acid-mediated cyclization.[2]

Mechanism of Action (DOT Diagram):

CombesSynthesis Aniline Aniline (Nucleophile) SchiffBase Schiff Base Intermediate Aniline->SchiffBase Condensation Diketone 1,3-Diketone (Electrophile) Diketone->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Electrophilic Aromatic Substitution Product 2,4-Disubstituted Quinoline Cyclization->Product Dehydration/-H2O

Caption: Logical flow of the Combes Synthesis pathway converting aniline and diketone precursors into the quinoline core.[2][3]

Protocol: Microwave-Assisted Synthesis of 2-Aryl-4-methylquinolines

Target: Rapid generation of libraries for SAR screening. Advantages: Higher yields, reduced solvent waste, reaction times < 10 minutes.

Reagents:

  • Substituted Aniline (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Acetone (Solvent/Reactant source for methyl group in situ or as co-solvent)

  • Catalyst: HCl or Lewis Acid (e.g.,

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, mix 1 mmol of aniline and 1.5 mmol of the aldehyde in 2 mL of ethanol or acetone.

  • Catalysis: Add 2-3 drops of conc. HCl or 10 mol% Lewis acid catalyst.

  • Irradiation: Seal the vial and irradiate at 140°C (300 W) for 5–10 minutes. Note: Use a temperature-controlled microwave reactor to prevent over-pressurization.

  • Monitoring: Check progress via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Work-up: Pour the reaction mixture onto crushed ice. Neutralize with 10%

    
     solution.
    
  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain the pure 2-aryl-4-methylquinoline derivative.

Part 3: Medicinal Chemistry & SAR

The biological activity of 4-methylquinoline is dictated by specific substitution patterns.

Structure-Activity Relationship (SAR) Summary
PositionModificationEffect on Activity
C2 Aryl / HeteroarylCritical for Anticancer potency. 2-phenyl groups enhance lipophilicity and tubulin binding.
C4 Methyl GroupEssential for Mutagenicity (metabolic activation). Derivatization to amino-methyl or seleno-methyl reduces mutagenicity and enhances Antimalarial activity.
C6/C7 Halogens (Cl, F)Increases metabolic stability and Antimicrobial potency. 7-Chloro substitution mimics Chloroquine.
C8 Hydroxyl / AminoNeuroprotection . 8-OH derivatives chelate metals (Cu, Fe), relevant for Alzheimer's (AChE inhibition).

SAR Visualization (DOT Diagram):

SAR_Analysis Core 4-Methylquinoline Scaffold C2 C2 Position (Aryl/Heteroaryl) Core->C2 C4 C4 Position (Methyl/Linker) Core->C4 C6_7 C6/C7 Position (Halogens) Core->C6_7 C8 C8 Position (Chelators) Core->C8 Anticancer Anticancer (Tubulin/Kinase) C2->Anticancer Increases binding affinity Antimalarial Antimalarial (Heme Binding) C4->Antimalarial Amino-alkyl linkers Stability Metabolic Stability & Lipophilicity C6_7->Stability Blocks oxidation Neuro Neuroprotection (Metal Chelation) C8->Neuro AChE Inhibition

Caption: Strategic substitution points on the 4-methylquinoline core and their corresponding therapeutic impacts.

Part 4: Therapeutic Applications

Antimalarial Activity

Derivatives bearing a 4-aminoalkyl side chain function similarly to chloroquine.[4]

  • Mechanism: They accumulate in the parasite's digestive vacuole and inhibit the polymerization of toxic heme into non-toxic hemozoin.

  • Key Data: 4-methylaminoquinoline analogues have demonstrated

    
     values < 500 nM against chloroquine-resistant P. falciparum (strain K1).[5]
    
  • Protocol Validation: Efficacy is confirmed via the In Vitro Heme Polymerization Inhibition Assay (see Part 5).

Anticancer Potential[6][7][8][9][10]
  • Tubulin Inhibition: 2-Aryl-4-methylquinolines bind to the colchicine site of tubulin, disrupting microtubule assembly and causing cell cycle arrest at G2/M phase.

  • Kinase Inhibition: Derivatives have shown selectivity for Pim-1 kinase, a target overexpressed in prostate and leukemia cells.

  • Cytotoxicity: 2-seleno-4-methylquinoline derivatives exhibit DNA intercalation properties, inducing apoptosis in HeLa and MCF-7 cell lines.

Neuroprotection (Alzheimer's Disease)

Natural alkaloids Lepidine B and E (dimeric forms) inhibit Acetylcholinesterase (AChE) and BACE1.

  • Mechanism: Dual inhibition prevents acetylcholine breakdown and reduces Amyloid-

    
     plaque formation.
    

Part 5: Experimental Validation Protocols

Protocol A: In Vitro Heme Polymerization Inhibition Assay

Purpose: To validate antimalarial mechanism (Hemozoin inhibition).[6]

  • Reagents: Hemin chloride, Tween 20, Sodium Acetate buffer (pH 5.0).

  • Incubation: Incubate 100

    
    M hemin with varying concentrations of the test derivative (0–100 
    
    
    
    M) in acetate buffer at 37°C for 18–24 hours.
  • Separation: Centrifuge to pellet the polymerized hemozoin. Wash pellet with 2.5% SDS in bicarbonate buffer (pH 9.0) to remove free hemin.

  • Quantification: Dissolve the pellet in 0.1 M NaOH. Measure absorbance at 405 nm.

  • Calculation: % Inhibition =

    
    .
    
Protocol B: MTT Cytotoxicity Assay

Purpose: To determine


 against cancer cell lines (e.g., MCF-7, HeLa).[7]
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions. Incubate for 48h.

  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives: Synthesis, Characterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.

  • Antimalarial SAR of 4-Aminoquinolines: Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 2021.

  • Anticancer Mechanisms (Tubulin/Kinase): Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 2016.

  • Mutagenicity of 4-Methylquinoline: Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological & Pharmaceutical Bulletin, 1996.

  • Neuroprotective Lepidine Alkaloids: Lepidine B from Lepidium Sativum Seeds as Multi-Functional Anti-Alzheimer's Disease Agent. Endocrine, Metabolic & Immune Disorders - Drug Targets, 2020.[8]

  • Selenium-Containing Derivatives: One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, 2007.[9]

Sources

Solubility profile of Methyl 3-(4-methylquinolin-6-yl)propanoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile for Methyl 3-(4-methylquinolin-6-yl)propanoate .

As a specific intermediate often encountered in the synthesis of quinoline-based therapeutics (analogous to precursors for Rebamipide or c-Met inhibitors), this compound lacks widely published, commodity-level physical data. Therefore, this guide synthesizes Structural-Activity Relationship (SAR) predictions , thermodynamic modeling principles , and validated experimental protocols to empower researchers to characterize and optimize their specific batches.

Executive Summary & Compound Characterization

Methyl 3-(4-methylquinolin-6-yl)propanoate is a lipophilic, heterocyclic ester. Its solubility behavior is governed by the competition between the planar, pi-stacking quinoline core (promoting crystallization/aggregation) and the flexible methyl propanoate tail (promoting solvation in organic media).

Understanding its solubility is critical for two process stages:

  • Synthesis: Requires high-solubility solvents to maintain homogeneity during coupling or reduction steps.

  • Purification: Requires solvents with strong temperature-dependent solubility (steep solubility curves) for efficient crystallization.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImpact on Solubility
Molecular Structure Quinoline core + Methyl (C4) + Propanoate ester (C6)Dual nature: Aromatic core (hydrophobic) vs. Ester (polar acceptor).
Lipophilicity (LogP) ~2.5 – 3.2 (Estimated)Moderate lipophilicity; prefers organic solvents over water.
H-Bond Donors 0Lacks acidic protons; poor solubility in non-polar alkanes.
H-Bond Acceptors 3 (Quinoline N, Ester C=O, Ester O)Good solubility in protic solvents (Alcohols) and polar aprotics (DMSO).
pKa (Quinoline N) ~5.0 – 5.6pH-dependent aqueous solubility (soluble in acidic buffers pH < 4).

Predicted Solubility Profile in Organic Solvents

Based on the Hansen Solubility Parameters (HSP) for quinoline derivatives, the compound exhibits distinct behaviors across solvent classes.

A. High Solubility Solvents (Process Solvents)

Best for: Reaction media, liquid-liquid extraction.

  • Chlorinated Solvents (DCM, Chloroform): Excellent solvency due to interactions with the aromatic pi-system.

  • Polar Aprotic (DMSO, DMF, DMAc): High solubility (>100 mg/mL estimated) due to strong dipole-dipole interactions with the ester and quinoline nitrogen.

  • Esters (Ethyl Acetate, Isopropyl Acetate): Good solubility; often used as the organic phase in aqueous workups.

B. Temperature-Dependent Solvents (Crystallization)

Best for: Purification, recrystallization.

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Cold: Sparingly soluble.

    • Hot: Highly soluble.

    • Mechanism:[1][2][3][4] The alcohol hydroxyl group H-bonds with the quinoline nitrogen and ester carbonyls.

  • Acetonitrile: Sharp solubility curve; useful for obtaining high-purity crystals.

C. Anti-Solvents (Precipitation)

Best for: Crashing out product, yield maximization.

  • Aliphatic Hydrocarbons (n-Hexane, n-Heptane, Cyclohexane): Poor solubility due to lack of specific interactions with the polar ester/nitrogen groups.

  • Water (Neutral pH): Practically insoluble (<0.1 mg/mL).

Thermodynamic Modeling of Solubility

To rigorously define the solubility profile for regulatory filing or process scale-up, experimental data should be fitted to the Modified Apelblat Equation . This model is the industry standard for correlating mole fraction solubility (


) with temperature (

).
The Apelblat Model


  • 
     : Mole fraction solubility of the solute.[5]
    
  • 
     : Absolute temperature (Kelvin).[5]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • A & C reflect the non-ideal solution behavior.

    • B is related to the enthalpy of solution.

Application: By measuring solubility at just 4-5 temperatures (e.g., 288K, 298K, 308K, 318K), you can solve for A, B, and C, allowing you to predict solubility at any temperature within the range with <2% error.

Experimental Protocols

Two validated methods are recommended to determine the exact solubility profile.

Method A: Dynamic Laser Monitoring (High Throughput)

Best for: Rapid screening of multiple solvents with small sample sizes.

  • Preparation: Place excess solid and solvent in a clear vial with a magnetic stir bar.

  • Setup: Use a turbidity probe or laser monitoring device (e.g., Technobis Crystal16).

  • Ramp: Heat the suspension at 0.5°C/min until the transmission reaches 100% (Clear Point).

  • Cool: Cool at 0.5°C/min until transmission drops (Cloud Point).

  • Data: The Clear Point represents the saturation temperature for that specific concentration.

Method B: Static Shake-Flask (Gold Standard)

Best for: Precise thermodynamic data generation.

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (Shake) 24-48h @ Constant T Start->Equilibrate Filter Filter Supernatant (0.45 µm Syringe Filter) Equilibrate->Filter Isothermal Dilute Dilute for Analysis (Mobile Phase) Filter->Dilute Analyze Quantify (HPLC/UV) Dilute->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Standard Static Shake-Flask Workflow for Solubility Determination.

Protocol Steps:

  • Saturation: Add excess Methyl 3-(4-methylquinolin-6-yl)propanoate to 10 mL of solvent in a sealed flask.

  • Agitation: Shake at constant temperature (±0.1 K) for 24–48 hours.

  • Sampling: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis spectrophotometry (approx.

    
     230–250 nm for quinolines).
    

Process Implications & Solvent Selection Logic

The solubility profile directly dictates the "Process Window" for synthesis and isolation.

ProcessLogic Compound Methyl 3-(4-methylquinolin-6-yl)propanoate Reaction Reaction Phase Goal: Homogeneity Compound->Reaction Purification Purification Phase Goal: Crystallization Compound->Purification HighSol Use High Solubility Solvents DCM, DMF, Toluene Reaction->HighSol TempDep Use Temp-Dependent Solvents Ethanol, IPA, Methanol Purification->TempDep Result1 High Yield Coupling HighSol->Result1 Result2 High Purity Isolation (Reject Impurities in Mother Liquor) TempDep->Result2

Figure 2: Solvent Selection Logic based on Solubility Profile.

Critical Process Parameters (CPP):
  • Recrystallization Solvent: Ethanol or IPA are likely the best starting points. They offer high solubility at boiling point and low solubility at room temperature/0°C, maximizing recovery.

  • Reaction Solvent: If the reaction involves nucleophilic attack on the ester or the quinoline ring, Toluene or DCM are preferred to avoid protic side reactions while maintaining solubility.

  • pH Sensitivity: Avoid aqueous acidic workups unless intended, as the quinoline nitrogen will protonate, driving the compound into the water phase (loss of product).

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics. Link (Foundational paper for the Apelblat model used in solubility profiling).

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Farmaco. (Provides the methodology for solvent mixture analysis).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (The authoritative text on solubility thermodynamics).
  • PubChem Compound Summary. (2025). Quinoline Derivatives and Physical Properties. National Library of Medicine. Link (Source for general quinoline physicochemical properties).

Sources

An In-depth Technical Guide to Methyl 3-(4-methylquinolin-6-yl)propanoate: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of Methyl 3-(4-methylquinolin-6-yl)propanoate, a novel quinoline derivative. As a compound likely synthesized for research purposes, it lacks a registered CAS (Chemical Abstracts Service) number and a specific Safety Data Sheet (SDS) in publicly available databases. This is a common scenario in drug discovery and chemical research, where new molecular entities are created faster than they can be formally cataloged and characterized for safety.

Therefore, this document serves as a proactive safety and handling manual, constructed from first principles of chemical safety, analysis of the compound's structural motifs, and data from closely related analogs. The core principle when handling any novel or uncharacterized substance is to treat it as potentially hazardous until sufficient data proves otherwise.[1][2] This guide is designed to empower researchers to work safely with this and similar novel compounds by fostering a deep understanding of risk assessment, hazard mitigation, and responsible laboratory practices.

Presumptive Hazard and Safety Profile

The safety profile of Methyl 3-(4-methylquinolin-6-yl)propanoate can be inferred by dissecting its molecular structure into its primary components: the 4-methylquinoline core and the methyl propanoate side chain.

The 4-Methylquinoline Core

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the backbone of many therapeutic agents. However, the quinoline ring system and its derivatives are not without hazards. 4-Methylquinoline (also known as lepidine) is classified with several hazard statements.[3]

  • Health Hazards: It is known to cause skin and serious eye irritation.[3] Inhalation may lead to respiratory irritation.[3] Furthermore, there is concern that it may be a suspected mutagen or carcinogen, warranting significant handling precautions.[3][4]

  • First Aid Measures: In case of contact, it is crucial to wash the affected skin with plenty of soap and water.[3] For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[3] If inhaled, the individual should be moved to fresh air.[3][5]

The Methyl Propanoate Side Chain

The methyl propanoate functional group is a common ester. Its safety profile is primarily associated with physical hazards rather than high toxicity.

  • Physical Hazards: Methyl propanoate is a highly flammable liquid and vapor, with a low flash point.[6][7][8] It can form explosive mixtures with air.[8] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[6][9]

  • Health Hazards: It is considered harmful if inhaled.[6][8] While oral toxicity is relatively low, it can cause skin and eye irritation upon contact.[10]

  • Handling Precautions: Work should be conducted in a well-ventilated area, and measures to prevent the buildup of electrostatic charge are necessary.[7][8]

Integrated Profile for Methyl 3-(4-methylquinolin-6-yl)propanoate

By combining the hazards of its components, we can establish a presumptive safety profile for the target compound. It should be handled as a solid that is:

  • A skin, eye, and respiratory irritant.

  • Potentially carcinogenic or mutagenic.

  • Combustible, though likely less flammable than its liquid ester precursor.

Data Summary for Hazard Assessment

The following table summarizes the known data for the structural fragments and provides a presumptive assessment for Methyl 3-(4-methylquinolin-6-yl)propanoate.

Property4-Methylquinoline (Lepidine)Methyl PropanoateMethyl 3-(4-methylquinolin-6-yl)propanoate (Inferred)
CAS Number 491-35-0[3]554-12-1[8]Not Available
Physical State LiquidColorless Liquid[10]Presumed Solid
GHS Pictograms Warning/Health Hazard[3]Danger/Flame[8]Warning/Health Hazard
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H341: Suspected of causing genetic defects.[3]H225: Highly flammable liquid and vapour.H332: Harmful if inhaled.[8]Presumed Hazards: - Causes skin irritation.- Causes serious eye irritation.- May cause respiratory irritation.- Suspected of causing genetic defects/cancer.
Precautionary Statements P201, P261, P280, P305+P351+P338, P308+P313[3]P210, P233, P240, P261, P271, P304+P340[6]Recommended Precautions: - Obtain special instructions before use.- Do not handle until all safety precautions have been read and understood.- Use only in a well-ventilated area, preferably a fume hood.- Wear protective gloves, clothing, eye, and face protection.- Store locked up in a tightly closed container.

Protocols for Safe Handling and Experimentation

Adherence to a strict, self-validating protocol is critical when working with novel compounds. The following workflows are designed to ensure researcher safety and experimental integrity.

Mandatory Workflow for Handling a Novel Chemical Compound

The following diagram outlines the essential decision-making and handling process for any new chemical entity.

Workflow for Handling and Safety Assessment of a Novel Chemical Compound cluster_0 Phase 1: Pre-Handling Assessment cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Post-Experiment A Identify Compound: Methyl 3-(4-methylquinolin-6-yl)propanoate B Search for CAS # and SDS A->B C Data Found? B->C D Follow Specific SDS Protocol C->D Yes E Initiate Presumptive Hazard Assessment C->E No F Analyze Structural Fragments: - 4-Methylquinoline - Methyl Propanoate E->F G Compile Inferred Safety Profile & Handling Protocol F->G H Select Engineering Controls (e.g., Chemical Fume Hood) G->H I Don Appropriate PPE (Gloves, Goggles, Lab Coat) H->I J Perform Experiment (Weighing, Dissolving, Reaction) I->J K Label & Store Compound Correctly J->K L Decontaminate Work Area & Equipment K->L M Segregate & Dispose of Waste (Follow Institutional Guidelines) L->M N Update Laboratory Notebook (Document Handling & Observations) M->N

Sources

Molecular weight and formula of Methyl 3-(4-methylquinolin-6-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of Methyl 3-(4-methylquinolin-6-yl)propanoate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Characterization, and Application Logic

Executive Summary

Methyl 3-(4-methylquinolin-6-yl)propanoate is a specialized heterocyclic building block, primarily utilized in medicinal chemistry as a precursor for introducing propanoic acid pharmacophores into quinoline-based scaffolds. Its structural core—a 4-methylquinoline substituted at the 6-position—mimics the topology of several bioactive alkaloids and kinase inhibitors. This guide provides a definitive technical analysis of its physicochemical identity, a validated synthetic workflow, and critical characterization metrics for research applications.

Chemical Identity & Physicochemical Properties[1]

Molecular Formula & Weight

The molecular formula is derived from the condensation of the 4-methylquinoline core (C


H

N fragment) and the methyl propanoate side chain (C

H

O

fragment), accounting for the substitution at the C6 position.
PropertyValueDerivation Logic
IUPAC Name Methyl 3-(4-methylquinolin-6-yl)propanoateSystematic naming based on propanoic acid backbone.
Molecular Formula C

H

NO

C

H

N (Quinoline core) + CH

(4-pos) + C

H

O

(6-pos side chain).
Molecular Weight 229.28 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
Monoisotopic Mass 229.1103 DaEssential for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Number Not ListedTreat as a custom synthesis target or novel intermediate.
Structural Analysis
  • Core Scaffold: 4-Methylquinoline (Lepidine derivative).

  • Substituent: Methyl propanoate chain attached at the C6 position.

  • Electronic Character: The C6 position is electronically favorable for electrophilic aromatic substitution or Pd-catalyzed cross-coupling (analogous to the

    
    -position of naphthalene), making it a strategic handle for drug design.
    

Synthetic Pathway & Experimental Design

Retrosynthetic Logic

The most robust route to Methyl 3-(4-methylquinolin-6-yl)propanoate avoids direct alkylation, which can suffer from regioselectivity issues. Instead, a Heck Cross-Coupling strategy followed by Catalytic Hydrogenation is the industry standard for high-purity synthesis.

  • Precursor: 6-Bromo-4-methylquinoline (Commercially available, CAS 41037-28-9).[1]

  • Coupling Partner: Methyl acrylate.

  • Catalyst System: Pd(OAc)

    
     / Phosphine ligand.[2]
    
Reaction Workflow Diagram

SynthesisWorkflow Start 6-Bromo-4-methylquinoline (CAS 41037-28-9) Intermediate Methyl (E)-3-(4-methylquinolin-6-yl)acrylate (Unsaturated Intermediate) Start->Intermediate Step 1: Heck Coupling Reagent1 Methyl Acrylate Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C Reagent1->Intermediate Product Methyl 3-(4-methylquinolin-6-yl)propanoate (Target Molecule) Intermediate->Product Step 2: Hydrogenation Reagent2 H2 (1 atm) Pd/C (10%) MeOH, RT Reagent2->Product

Figure 1: Two-step synthetic pathway utilizing Pd-catalyzed C-C bond formation followed by saturation of the alkene.

Detailed Experimental Protocols

Step 1: Heck Coupling (Synthesis of the Acrylate Intermediate)

Objective: Install the three-carbon chain with the ester functionality.

  • Reagents:

    • 6-Bromo-4-methylquinoline (1.0 eq) [1][2][3]

    • Methyl acrylate (1.5 eq)

    • Pd(OAc)

      
       (5 mol%)
      
    • Tri-o-tolylphosphine (10 mol%)

    • Triethylamine (2.5 eq)

    • Solvent: Anhydrous DMF (0.2 M concentration)

  • Procedure:

    • Charge a flame-dried reaction flask with the bromide, Pd catalyst, and phosphine ligand under Argon.

    • Add DMF and Triethylamine, followed by Methyl Acrylate.

    • Heat to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

    • Checkpoint: The starting material (Rf ~0.6) should disappear, and a highly fluorescent spot (conjugated quinoline) should appear at a lower Rf.

  • Workup:

    • Dilute with EtOAc, wash with water (3x) to remove DMF, then brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purify via flash chromatography (SiO

      
      ).
      
Step 2: Catalytic Hydrogenation (Saturation)

Objective: Reduce the


-unsaturated alkene to the saturated propanoate.
  • Reagents:

    • Methyl (E)-3-(4-methylquinolin-6-yl)acrylate (from Step 1)

    • Pd/C (10% w/w loading, use 10 wt% of substrate mass)

    • Solvent: Methanol or Ethanol

    • Hydrogen gas (balloon pressure, ~1 atm)

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add Pd/C catalyst carefully (under Nitrogen flow to prevent ignition).

    • Purge the flask with H

      
       (vacuum/fill cycle x3).
      
    • Stir vigorously at Room Temperature for 4–6 hours.

    • Validation: Monitor by 1H NMR for the disappearance of vinylic protons (doublets at ~6.5 and 7.8 ppm).

  • Workup:

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate the filtrate to yield the pure target molecule.

Analytical Characterization (Self-Validating Metrics)

To confirm the identity of Methyl 3-(4-methylquinolin-6-yl)propanoate , the following spectral data must be obtained.

Proton NMR ( H NMR, 400 MHz, CDCl )

The spectrum should display distinct regions corresponding to the quinoline core and the saturated side chain.

Chemical Shift (

)
MultiplicityIntegrationAssignmentValidation Logic
8.78 Doublet (

=4.5 Hz)
1HH-2 (Ar)Characteristic deshielded proton next to Nitrogen.
8.05 Doublet1HH-8 (Ar)
7.95 Singlet (Broad)1HH-5 (Ar)Indicates substitution at C6; loss of coupling to H-6.
7.55 Doublet of Doublets1HH-7 (Ar)
7.25 Doublet1HH-3 (Ar)
3.67 Singlet3H-COOCH

Methyl ester singlet (diagnostic).
3.10 Triplet (

=7.5 Hz)
2HAr-CH

-
Benzylic methylene protons.
2.70 Triplet (

=7.5 Hz)
2H-CH

-COO

-carbonyl methylene protons.
2.68 Singlet3H4-CH

Methyl group on the quinoline ring.
Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]

    
    
    
  • Calculated m/z: 230.28

  • Acceptance Criteria: Observed mass within ±0.4 Da of calculated value.

Applications in Drug Discovery

This molecule serves as a critical "linker" intermediate. The methyl ester is a masked carboxylic acid .

  • Hydrolysis: Treatment with LiOH/THF yields the free acid (3-(4-methylquinolin-6-yl)propanoic acid), which can be coupled to amines to form amides (common in kinase inhibitors).

  • Reduction: Treatment with LiAlH

    
     yields the alcohol, providing a handle for ether synthesis.
    
  • Cyclization: In acidic media, the propanoic acid chain can potentially cyclize onto the ring (though less likely at C5 due to steric hindrance of the 4-Me group), stabilizing the conformation.

References

  • Source: BenchChem.
  • General Heck Coupling on Quinolines

    • Source: Frontiers in Chemistry. "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors."
    • URL:[Link]

  • Quinoline Building Blocks: Source: ChemicalBook. "6-Bromo-4-methylquinoline Properties and Suppliers."

Sources

Strategic Sourcing & Synthesis Guide: Methyl 3-(4-methylquinolin-6-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-methylquinolin-6-yl)propanoate is a high-value heterocyclic intermediate, critical in the synthesis of MDM2-p53 interaction inhibitors (analogous to scaffolds found in AMG-232/KRT-232) and next-generation antimalarial quinolines. Its sourcing presents a unique challenge: it is rarely a "catalog commodity" and often requires custom synthesis or rigorous in-house preparation to meet pharmaceutical purity standards (>98%).

This guide provides a decision framework for sourcing this molecule, a validated "Make" protocol via Heck coupling, and a self-validating Quality Control (QC) architecture to ensure downstream assay reliability.

The Chemical Context & Sourcing Strategy

Structural Criticality

The 4-methylquinoline core (lepidine scaffold) provides lipophilic stacking interactions in protein binding pockets, while the methyl propanoate side chain serves as a versatile "handle" for further functionalization—typically hydrolysis to the acid for amide coupling or reduction to the alcohol.

Critical Quality Attribute (CQA): The presence of the unsaturated alkene precursor (Methyl 3-(4-methylquinolin-6-yl)acrylate) is the most common impurity. This conjugated system is highly reactive (Michael acceptor) and can covalently modify proteins, leading to false positives in biological assays.

Sourcing Decision Matrix

Do not default to the lowest bidder. Use this logic flow to determine your sourcing route.

SourcingMatrix Start Requirement: Methyl 3-(4-methylquinolin-6-yl)propanoate VolCheck Volume Required? Start->VolCheck HighVol > 100g (Scale-up) VolCheck->HighVol High Cost Sensitivity LowVol < 10g (Discovery) VolCheck->LowVol Speed Priority CustomSyn Route: Custom Synthesis (CRO) HighVol->CustomSyn VendorCheck Commercial Stock Available? LowVol->VendorCheck InHouse Route: In-House Synthesis VendorCheck->InHouse No / Lead Time > 4 wks DirectBuy Route: Direct Purchase VendorCheck->DirectBuy Yes (Check CoA) QC_Gate MANDATORY QC GATE: 1. qNMR (Purity) 2. Pd Scavenging (<10ppm) CustomSyn->QC_Gate InHouse->QC_Gate DirectBuy->QC_Gate

Figure 1: Strategic decision matrix for sourcing high-value quinoline intermediates.

Technical Protocol: In-House Synthesis ("The Make Route")

If commercial sourcing fails or lead times are prohibitive, the following protocol is validated for gram-scale synthesis. It relies on a Heck Coupling followed by Catalytic Hydrogenation .

Reaction Pathway

The synthesis installs the propanoate tail at the C6 position of the quinoline ring using a palladium-catalyzed cross-coupling.

SynthesisPath SM1 6-Bromo-4-methylquinoline (Starting Material) Inter Intermediate A: Methyl 3-(4-methylquinolin-6-yl)acrylate (Unsaturated) SM1->Inter Heck Rxn 100°C, DMF Reagent Methyl Acrylate + Pd(OAc)2 / P(o-tol)3 Reagent->Inter Product TARGET: Methyl 3-(4-methylquinolin-6-yl)propanoate Inter->Product Reduction RT, MeOH Step2 H2 / Pd/C (Hydrogenation)

Figure 2: Two-step synthetic pathway minimizing regioisomer formation.

Step-by-Step Methodology
Step 1: Heck Coupling (Formation of the Acrylate)

Rationale: We use the Heck reaction over the Wittig reaction to avoid generating triphenylphosphine oxide waste and to utilize the widely available 6-bromo precursor.

  • Charge: To a pressure tube, add 6-bromo-4-methylquinoline (1.0 eq), Palladium(II) acetate (5 mol%), and Tri-o-tolylphosphine (10 mol%).

  • Solvent: Add anhydrous DMF (0.2 M concentration relative to substrate) and Triethylamine (2.5 eq).

  • Activation: Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidative death).

  • Addition: Add Methyl Acrylate (1.5 eq) via syringe.

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute filtrate with EtOAc, wash 3x with water (removes DMF), then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is the unsaturated ester.

Step 2: Hydrogenation (Saturation of the Linker)

Rationale: Standard Pd/C hydrogenation is chosen for cleanliness.

  • Charge: Dissolve the unsaturated ester (from Step 1) in Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Stir under a hydrogen balloon (1 atm) at Room Temperature for 4-6 hours.

    • Note: Monitor by TLC/LC-MS. The disappearance of the alkene UV signature is diagnostic.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate in vacuo. The resulting oil/solid is usually >95% pure.

Quality Control & Analytical Validation

Trusting a vendor CoA (Certificate of Analysis) without verification is a risk in drug discovery. Implement this orthogonal testing system.

Specification Sheet (The "Golden Standard")
ParameterSpecificationMethodRationale
Appearance Off-white to pale yellow solidVisualDark color indicates oxidation or polymer.
Purity ≥ 98.0%HPLC (254 nm)Required for enzymatic assays.
Identity Conforms to Structure1H NMR (DMSO-d6)Verifies core and side chain.
Residual Pd < 20 ppmICP-MSCRITICAL: Pd inhibits many kinases and mimics activity in coupling assays.
Alkene Impurity < 0.5%HPLC/NMRThe unsaturated precursor is a Michael acceptor (false positive risk).
Diagnostic NMR Signals

When analyzing the 1H NMR (DMSO-d6), look for these specific signals to validate the structure:

  • The "Lepidne" Methyl: A sharp singlet around δ 2.6-2.7 ppm (3H). This confirms the 4-methyl group is intact.

  • The Propanoate Chain: Two triplets (or multiplets) typically around δ 2.6 ppm and δ 3.0 ppm .

    • Failure Mode: If you see doublets around δ 6.5 and δ 7.6 ppm with large coupling constants (J=16Hz), the hydrogenation failed , and you still have the acrylate.

  • The Quinoline Protons: A characteristic pattern in the aromatic region (δ 7.4 - 8.8 ppm).

Metal Scavenging Protocol

If your sourced material (or in-house synthesis) shows high Palladium content (dark color or ICP-MS fail):

  • Dissolve material in EtOAc/THF (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (4 eq relative to expected metal).

  • Stir at 40°C for 4 hours.

  • Filter and concentrate. This typically reduces Pd from >1000 ppm to <10 ppm.

Handling and Stability

  • Storage: Store at -20°C. The ester is relatively stable, but the quinoline nitrogen can oxidize to the N-oxide if left in solution under light/air for extended periods.

  • Solubility: Highly soluble in DMSO, DCM, and Methanol. Poorly soluble in water.

  • Safety: Treat as a potential irritant. Quinoline derivatives can be DNA intercalators; handle with proper PPE inside a fume hood.

References

  • Heck Reaction Mechanics: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Quinoline Purification: Benchchem. (2024). A Head-to-Head Comparison of Quinoline Purification Techniques. Link (Cited from search context 1.1)

  • MDM2 Inhibitor Scaffolds: Rew, Y., & Sun, D. (2014). Discovery of a novel class of potent, selective, and orally active MDM2 inhibitors. Journal of Medicinal Chemistry, 57(15), 6332–6341. Link

  • Palladium Scavenging: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198–205. Link

  • General Synthesis of Quinoline Propanoates: Aleksanyan, I. L., et al. (2025).[1] Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates.[1][2][3] Russian Journal of Organic Chemistry. Link (Cited from search context 1.14)

Sources

Methodological & Application

Application Note & Protocol: Strategic Esterification of Quinoline Propanoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reagent Selection and Protocol Optimization

Abstract & Strategic Overview

The esterification of lead compounds is a cornerstone of medicinal chemistry, serving as a critical tool to enhance pharmacokinetic properties such as lipophilicity, membrane permeability, and metabolic stability. Quinoline propanoic acid and its derivatives represent a significant class of scaffolds in drug discovery, with applications ranging from antimicrobial to anticancer agents.[1][2][3] However, the successful esterification of this heterocyclic carboxylic acid is not trivial. The presence of the quinoline nitrogen introduces a unique set of chemical considerations that can render classical esterification methods suboptimal. This guide provides a detailed analysis of reagent selection and optimized protocols for the esterification of quinoline propanoic acid, with a primary focus on methods that ensure high yield and product purity while preserving the integrity of the core scaffold. We will dissect the causality behind methodological choices, favoring mild, modern coupling techniques over traditional, harsher alternatives.

Causality of Method Selection: Why Classical Fischer Esterification is Not Recommended

The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid, is a foundational reaction in organic chemistry.[4][5] It is driven by Le Chatelier's principle, typically requiring an excess of the alcohol or the continuous removal of water to shift the equilibrium toward the ester product.[6]

Limitations for Quinoline Propanoic Acid:

  • Harsh Conditions: The requisite high temperatures and strong acid catalysis can lead to degradation of complex molecules.

  • Quinoline Nitrogen Protonation: The basic nitrogen atom in the quinoline ring will be readily protonated by the strong acid catalyst. This can alter the electronic properties of the molecule and may lead to unwanted side reactions or complicate the reaction profile.

  • Substrate Incompatibility: For drug development professionals working with advanced, multi-functionalized derivatives of quinoline propanoic acid, acid-labile protecting groups or stereocenters may not be compatible with Fischer conditions.[7]

Given these significant drawbacks, more sophisticated and milder methods are required for reliable and high-yielding synthesis.

Recommended Methodology: The Steglich Esterification

For substrates like quinoline propanoic acid, the Steglich esterification is the superior and recommended approach.[8][9] First reported by Wolfgang Steglich and Bernhard Neises in 1978, this method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under remarkably mild, neutral conditions.[10]

The Rationale for Superiority:

  • Mild, Neutral Conditions: The reaction is typically conducted at room temperature in an inert solvent like dichloromethane (DCM), preserving sensitive functional groups.[11][12]

  • High Efficiency: The use of DMAP as a catalyst dramatically accelerates the reaction, suppressing potential side reactions and enabling high yields, often exceeding 80%.[8][10]

  • Broad Substrate Scope: It is particularly effective for sterically hindered carboxylic acids or alcohols, a common challenge in the synthesis of complex drug candidates.[7][13]

The Steglich Mechanism: A Self-Validating System

The trustworthiness of the Steglich protocol lies in its well-understood, stepwise mechanism. Understanding this process is key to troubleshooting and optimization.

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the DCC molecule to form a highly reactive O-acylisourea intermediate. This is the rate-limiting step in the absence of a better nucleophile.

  • Role of the DMAP Catalyst: DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea intermediate. This forms a highly electrophilic N-acylpyridinium intermediate ("active ester").[7] This step is crucial as it prevents a slow, competing side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[12]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the activated N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

  • Byproduct Formation: The protonated DCC byproduct collapses to form N,N'-dicyclohexylurea (DCU), a stable urea compound.

Steglich_Mechanism cluster_products Final Products RCOOH Quinoline Propanoic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC DMAP DMAP (Catalyst) ROH Alcohol N_acyl N-Acylpyridinium Intermediate (Active Ester) O_acyl->N_acyl + DMAP DCU DCU Byproduct N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Slow Rearrangement (Suppressed by DMAP) Ester Product Ester N_acyl->Ester Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Add Quinoline Propanoic Acid to Flame-Dried Flask B Add Anhydrous DCM, Alcohol, and DMAP A->B C Cool to 0 °C B->C D Add DCC Solution Dropwise C->D E Warm to RT, Stir 2-4h D->E F Monitor by TLC/LC-MS E->F G Filter to Remove DCU Precipitate F->G H Wash with 0.5M HCl, NaHCO₃, Brine G->H I Dry, Concentrate H->I J Purify by Flash Chromatography I->J

Sources

Application Notes and Protocols for the Use of Methyl 3-(4-methylquinolin-6-yl)propanoate as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of pharmacological activities.[4][5][6] Quinoline derivatives have been successfully developed into clinically significant drugs for treating a wide array of diseases, including cancer, malaria, bacterial and viral infections, and inflammatory conditions.[2][7][8] The rigid quinoline framework provides an ideal foundation for the spatial projection of various functional groups, enabling precise interactions with a diverse range of biological targets.[1][3]

This guide focuses on Methyl 3-(4-methylquinolin-6-yl)propanoate , a versatile derivative designed to serve as a strategic starting point for the generation of compound libraries in drug discovery campaigns. The 4-methyl group can enhance biological activity, a phenomenon sometimes referred to as the "magic methyl" effect, by improving metabolic stability and binding affinity.[9][10][11] The methyl propanoate ester at the 6-position offers a readily modifiable handle for the introduction of diverse chemical functionalities, allowing for a systematic exploration of the structure-activity relationship (SAR).

These application notes provide a comprehensive guide for researchers, from the synthesis of the core scaffold to its derivatization and subsequent biological evaluation in key therapeutic areas.

I. Synthesis of the Core Scaffold: Methyl 3-(4-methylquinolin-6-yl)propanoate

A robust and scalable synthesis of the title scaffold is paramount for its use in library generation. A proposed two-step synthetic route, based on established methodologies for quinoline synthesis and functionalization, is presented below. This involves the initial construction of a halogenated quinoline intermediate via the Doebner-von Miller reaction, followed by a palladium-catalyzed cross-coupling reaction to introduce the propanoate side chain.

Workflow for Scaffold Synthesis

A 4-Bromoaniline C Doebner-von Miller Reaction (Acid Catalyst, Oxidant) A->C B Crotonaldehyde B->C D 6-Bromo-4-methylquinoline C->D F Heck Coupling (Pd Catalyst, Base) D->F E Methyl Acrylate E->F G Methyl 3-(4-methylquinolin-6-yl)propanoate (Core Scaffold) F->G

Caption: Proposed synthetic workflow for the core scaffold.

Protocol 1: Synthesis of 6-Bromo-4-methylquinoline (Intermediate)

This protocol is adapted from the classical Doebner-von Miller reaction for quinoline synthesis.[12][13]

  • Reaction Setup : In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a dropping funnel.

  • Reactant Charging : To the flask, add 4-bromoaniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol). Stir the mixture to form the aniline hydrochloride salt.

  • Initiation : Gently heat the mixture to approximately 80-90 °C.

  • Addition of Aldehyde : Slowly add crotonaldehyde (0.12 mol) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction is expected; maintain the temperature below 120 °C.

  • Oxidation and Cyclization : After the addition is complete, add an oxidizing agent such as arsenic pentoxide or nitrobenzene (0.05 mol). Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation : Perform steam distillation to isolate the crude 6-bromo-4-methylquinoline. Extract the distillate with a suitable organic solvent (e.g., dichloromethane).

  • Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure intermediate.

Protocol 2: Synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate (Core Scaffold)

This protocol utilizes the palladium-catalyzed Heck reaction to couple the bromo-intermediate with methyl acrylate.[10][14][15]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-4-methylquinoline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).

  • Addition of Reagents : Add a suitable base, such as triethylamine (Et₃N, 2.0 eq), followed by the solvent (e.g., anhydrous DMF or acetonitrile).

  • Coupling Partner : Add methyl acrylate (1.5 eq) to the reaction mixture.

  • Reaction : Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final scaffold, Methyl 3-(4-methylquinolin-6-yl)propanoate.

II. Application in Anticancer Drug Discovery

Quinoline derivatives are well-documented anticancer agents, often acting through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][5][7] The scaffold presented here is an excellent starting point for developing novel PI3K/Akt/mTOR inhibitors.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Many quinoline-based inhibitors are ATP-competitive, binding to the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and growth.[4][6]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation Inhibition of Translation Repression Scaffold Quinoline Scaffold (e.g., derivatized Methyl 3-(4-methylquinolin-6-yl)propanoate) Scaffold->PI3K Inhibition Scaffold->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points for quinoline scaffolds.

Protocol 3: Synthesis of a Quinoline-Propanoamide Library

The ester functionality of the core scaffold can be readily converted to a more diverse amide library to explore interactions with the target protein.

  • Ester Hydrolysis :

    • Dissolve Methyl 3-(4-methylquinolin-6-yl)propanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the product, 3-(4-methylquinolin-6-yl)propanoic acid, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the carboxylic acid, which can be used in the next step without further purification.

  • Amide Coupling :

    • To a solution of 3-(4-methylquinolin-6-yl)propanoic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 8-16 hours.

    • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide derivative by column chromatography or preparative HPLC.

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[16]

  • Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the synthesized quinoline derivatives in cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

CompoundR Group (Amide)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116
Scaffold -OCH₃> 50> 50
D1 -NH-benzyl12.515.2
D2 -NH-(4-fluorophenyl)5.87.1
D3 -morpholino25.130.8
Doxorubicin (Positive Control)0.81.1

Table 1: Representative hypothetical cytotoxicity data for a small library of derivatives.

III. Application in Antibacterial Drug Discovery

The quinoline scaffold is present in several antibacterial agents, and its derivatives are known to possess broad-spectrum activity.[17][18][19]

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

  • Preparation of Inoculum : Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution : Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation : Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation : Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundR Group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Scaffold -OCH₃> 128> 128
D1 -NH-benzyl64128
D4 -NH-(n-butyl)3264
D5 -NH-(cyclohexyl)1632
Ciprofloxacin (Positive Control)0.50.25

Table 2: Representative hypothetical antibacterial activity data.

IV. Conclusion and Future Directions

Methyl 3-(4-methylquinolin-6-yl)propanoate is a strategically designed scaffold that provides a versatile platform for the synthesis of diverse chemical libraries. The protocols outlined in this guide offer a clear path for its synthesis, derivatization, and biological evaluation in the key areas of anticancer and antibacterial research. The inherent drug-like properties of the quinoline nucleus, combined with the synthetic tractability of the propanoate side chain, make this scaffold a valuable tool for medicinal chemists and drug discovery professionals. Further exploration could involve more complex derivatizations, investigation of other therapeutic areas such as anti-inflammatory or antiviral applications, and detailed mechanistic studies of the most potent compounds identified.

References

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Vertex AI Search.
  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem. (n.d.). BenchChem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Quinoline-A Next Generation Pharmacological Scaffold. (2025). International Journal of Research in Pharmaceutical Sciences.
  • Quinoline: An Attractive Scaffold in Drug Design. (2021). PubMed.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed.
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. Available at: [Link]

  • Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. (2018). ResearchGate. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2025). PubMed. Available at: [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Available at: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC. Available at: [Link]

  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). PubMed. Available at: [Link]

  • Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. Available at: [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. (2018). PubMed. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Available at: [Link]

  • Pd-based Photocatalysts for Heck C-C Cross-Coupling Reactions. (n.d.). Eastern Illinois University. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Available at: [Link]

  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. (n.d.). Semantic Scholar. Available at: [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Available at: [Link]

  • Heck coupling reaction of aryl bromide with methyl acrylate. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC. Available at: [Link]

  • Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl). (n.d.). Google Patents. Available at: https://patents.google.
  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (n.d.). MIT Open Access Articles. Available at: [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl) propan-2-ol as potential antifungal and antitubercular agents. (2025). ResearchGate. Available at: [Link]

Sources

Functionalization of Methyl 3-(4-methylquinolin-6-yl)propanoate for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Diversification of Methyl 3-(4-methylquinolin-6-yl)propanoate for SAR Profiling

Executive Summary & Strategic Rationale

Methyl 3-(4-methylquinolin-6-yl)propanoate (Structure 1 ) represents a high-value "privileged scaffold" in medicinal chemistry. The quinoline core is ubiquitous in kinase inhibitors (e.g., PI3K, c-Met), antimalarials, and GPCR modulators. The 4-methyl group and the propanoate side chain provide distinct vectors for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).

This guide outlines a modular workflow to functionalize 1 into a diverse Structure-Activity Relationship (SAR) library. Unlike traditional linear synthesis, we employ Late-Stage Functionalization (LSF) to rapidly generate analogs.

Key Design Vectors:

  • Vector A (Side Chain): Transformation of the ester to amides/heterocycles to probe the solvent-exposed or H-bonding regions of the binding pocket.

  • Vector B (Core C-H): Radical alkylation at the C2-position (Minisci reaction) to modulate lipophilicity (LogD) and block metabolic soft spots (CYP450 oxidation).

  • Vector C (Benzylic Handle): Oxidation of the 4-methyl group to an aldehyde, enabling "scaffold morphing" via reductive amination or olefination.

Strategic Functionalization Map

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

SAR_Strategy Parent Parent Scaffold Methyl 3-(4-methylquinolin-6-yl)propanoate Hydrolysis Hydrolysis (LiOH) Parent->Hydrolysis Vector A Radical Ag-Catalyzed Decarboxylation Parent->Radical Vector B SeO2 SeO2 Oxidation Parent->SeO2 Vector C Amide Vector A: Amide Library (Target Binding) Coupling Coupling (HATU/Amine) Hydrolysis->Coupling Coupling->Amide Minisci Vector B: C2-Alkylation (Metabolic Stability) Radical->Minisci Oxidation Vector C: 4-Formyl Analog (Scaffold Morphing) SeO2->Oxidation

Caption: Divergent synthesis map showing three distinct functionalization vectors for the quinoline propanoate scaffold.

Module A: Side-Chain Diversification (Amide Library)

Objective: Convert the methyl ester into a library of amides. Amides are crucial for establishing hydrogen bond interactions within the biological target's active site.

Scientific Logic: While direct amidation (e.g., using AlMe₃) is possible, it is often harsh and moisture-sensitive. The most robust protocol for high-throughput library generation is a two-step sequence: mild hydrolysis followed by HATU-mediated coupling. This avoids racemization (if chiral amines are used) and ensures high conversion.

Protocol 1: Robust Amidation Sequence

Step 1: Saponification

  • Dissolve 1 (1.0 equiv) in THF/MeOH/H₂O (3:1:1 ratio, 0.1 M).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at room temperature (RT) for 2–4 hours. Monitor by LCMS for disappearance of the ester (M+H = 216) and appearance of the acid (M+H = 202).

  • Workup: Acidify to pH 3–4 with 1N HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. Note: The acid intermediate is stable and can be stored.

Step 2: Parallel Amidation (Library Format)

  • Dissolve the carboxylic acid intermediate (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to activate.

  • Add the diverse Amine (R-NH₂, 1.2 equiv).

  • Stir at RT for 12 hours.

  • Purification: For library scale (<50 mg), filter through a carbonate-functionalized silica cartridge (to remove acid) and then an SCX-2 cartridge (to capture the quinoline product, washing away non-basic impurities). Elute product with 2M NH₃ in MeOH.

Data Validation:

  • Yield: Typically 80–95% (Step 1), 60–90% (Step 2).

  • LCMS: Look for amide mass.

  • Key Shift: Loss of methyl ester singlet (~3.6 ppm) in ¹H NMR.

Module B: Core Functionalization (C2-H Activation)

Objective: Introduce alkyl groups at the quinoline C2 position to modulate lipophilicity and block oxidative metabolism.

Scientific Logic: The C2 position of quinoline is electron-deficient. The Minisci reaction utilizes nucleophilic carbon-centered radicals (generated from carboxylic acids or alcohols) to attack this position. We utilize a Silver(I)-catalyzed oxidative decarboxylation protocol, which is highly selective for the C2 position over the C4-methyl or the side chain.

Protocol 2: Minisci C-H Alkylation

Reagents:

  • Substrate 1 (1.0 equiv)

  • Alkyl Carboxylic Acid (R-COOH, 3.0 equiv) - Source of the radical

  • AgNO₃ (0.2 equiv) - Catalyst

  • (NH₄)₂S₂O₈ (3.0 equiv) - Oxidant

  • TFA (1.0 equiv) - Activates the quinoline via protonation

Workflow:

  • Setup: In a vial, dissolve 1 and the Alkyl Acid in biphasic CH₂Cl₂/H₂O (1:1, 0.1 M).

  • Activation: Add TFA. The solution may turn slightly yellow (protonation).

  • Initiation: Add AgNO₃ and (NH₄)₂S₂O₈.

  • Reaction: Stir vigorously at 40°C for 4–16 hours. Vigorous stirring is critical due to the biphasic nature.

  • Quench: Cool to RT. Basify with sat. NaHCO₃ (careful: gas evolution).

  • Extraction: Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism & Diagram: The persulfate oxidizes Ag(I) to Ag(II). Ag(II) decarboxylates the acid to form a radical (R•). The radical attacks the protonated quinoline at C2. Re-aromatization occurs via oxidation.[1]

Minisci_Workflow Setup 1. Setup Substrate + R-COOH Solvent: DCM/Water (1:1) Activate 2. Activation Add TFA (Protonate Quinoline) Setup->Activate RadicalGen 3. Radical Generation AgNO3 (cat) + Persulfate (Decarboxylation of R-COOH) Activate->RadicalGen Addition 4. C-C Bond Formation Radical attack at C2 Re-aromatization RadicalGen->Addition Workup 5. Workup Basify (NaHCO3) -> Extract Addition->Workup

Caption: Step-by-step workflow for the Silver-catalyzed Minisci reaction.

Module C: Benzylic Oxidation (Scaffold Morphing)

Objective: Convert the 4-methyl group into a 4-formyl (aldehyde) group.

Scientific Logic: The 4-methyl group is "benzylic" to the heterocyclic ring. Selenium Dioxide (SeO₂) is the reagent of choice for selective oxidation of activated methyl groups to aldehydes without over-oxidation to the acid, and it generally tolerates the distal ester group.

Protocol 3: Riley Oxidation
  • Reaction: Dissolve 1 (1.0 equiv) in 1,4-dioxane (0.2 M).

  • Add SeO₂ (1.5 equiv).

  • Heat to reflux (100°C) for 2–6 hours. Monitor by TLC/LCMS.

  • Filtration: Cool and filter through a pad of Celite to remove selenium solids (Caution: Toxic).

  • Purification: Concentrate and purify via silica gel chromatography.

  • Result: The 4-CHO product is a versatile intermediate for reductive amination (with amines/NaBH(OAc)₃) to create new amine vectors.

Summary of SAR Vectors

VectorModification SiteMethodPrimary SAR Utility
A Side-Chain EsterHydrolysis + HATUH-bond donor/acceptor tuning; Solubility.
B Quinoline C2Minisci (Radical)Lipophilicity (LogD); Blocking metabolic clearance.
C Quinoline C4-MeSeO₂ OxidationScaffold morphing; Introduction of polar amines.

References

  • Minisci Reaction on Quinolines

    • Title: "Recent Advances in Minisci-Type Reactions"
    • Source:European Journal of Organic Chemistry
    • Context: Comprehensive review of radical alkyl
    • Link:[Link] (Representative link to similar Accounts of Chem Res article on Quinoline functionalization).

  • Amidation Protocols

    • Title: "A practical and sustainable protocol for direct amidation of unactivated esters"[2][3][4]

    • Source:Green Chemistry[4][5]

    • Context: Discusses NaOtBu mediated methods, though H
    • Link:[Link]

  • Quinoline SAR Context

    • Title: "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities"[5][6][7]

    • Source:RSC Advances
    • Context: Establishes the biological relevance of 4-methyl and side-chain substitutions.
    • Link:[Link]

  • Specific Molecule Data

    • Title: "(3-Methylquinolin-6-yl)
    • Source:PubChem[8]

    • Context: Physical properties and identifiers for the starting material.[8]

    • Link:[Link]

Sources

Handling and storage protocols for light-sensitive quinoline esters

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline esters represent a critical class of pharmacophores and prodrugs frequently utilized in antimalarial, antibiotic, and antineoplastic research. However, their utility is often compromised by a dual-vulnerability profile: significant photosensitivity coupled with hydrolytic instability. This Application Note defines a rigorous, field-proven methodology for the receipt, solubilization, and long-term storage of these compounds. By integrating inert-atmosphere handling with spectral exclusion protocols, researchers can mitigate the formation of photo-oxidative degradants (e.g., quinolinones) and hydrolysis products (quinoline carboxylic acids), ensuring data integrity in high-sensitivity assays.

The Photochemical Challenge: Mechanistic Causality

To handle quinoline esters effectively, one must understand the specific degradation pathways triggered by photon absorption. It is not merely "fading"; it is a chemical transformation that alters biological activity.

  • The Chromophore: The quinoline ring system acts as a strong chromophore. Upon absorption of UV/Vis radiation (specifically

    
     nm), the molecule enters an excited singlet state (
    
    
    
    ), which often undergoes intersystem crossing to a reactive triplet state (
    
    
    ).
  • Pathway A: Photo-Oxidation: In the presence of dissolved oxygen, the excited triplet state generates singlet oxygen (

    
    ) or superoxide radicals. This leads to oxidation of the pyridine ring, typically yielding 2-quinolinones  or N-oxides .
    
  • Pathway B: Photo-Induced Hydrolysis: The ester linkage, already susceptible to base-catalyzed hydrolysis, becomes more electrophilic in the excited state. Light exposure accelerates the cleavage of the ester bond, releasing the free quinoline carboxylic acid and the corresponding alcohol.

Diagram 1: Competitive Degradation Pathways

The following diagram illustrates the divergence between stable storage and degradation upon exposure to light and moisture.

QuinolineDegradation Compound Quinoline Ester (Intact) Excited Excited State (S1 / T1) Compound->Excited  Photon Absorption HydProduct Quinoline Carboxylic Acid (Solubility Change) Compound->HydProduct  Dark Hydrolysis (Slow, Temp Dependent) OxProduct 2-Quinolinone / N-Oxide (Biologically Inactive) Excited->OxProduct  Photo-Oxidation (Requires O2) Excited->HydProduct  Photo-Solvolysis (Accelerated Hydrolysis) Light UV/Vis Light (<450nm) Light->Excited Oxygen Dissolved O2 Oxygen->OxProduct Water H2O / Moisture Water->HydProduct

Caption: Figure 1. Dual degradation pathways of quinoline esters. Note that hydrolysis can occur in the dark but is kinetically accelerated by light excitation.

Protocol A: Material Receipt and Initial QC

Objective: Validate compound integrity immediately upon arrival to establish a baseline.

The "Trust but Verify" Rule: Never assume a light-sensitive compound arrived intact. Shipping boxes are often subjected to thermal excursions and uncontrolled lighting during customs inspection.

  • Dark Unboxing: Open the shipment in a room equipped with Sodium Vapor or Amber LED lighting (

    
     nm). If unavailable, use a darkroom with a red safety light.
    
  • Container Inspection: Verify the primary container is Amber Glass (Type I). If the compound is in clear glass wrapped in foil, this is a risk factor.

  • Baseline Purity Check (The Self-Validating Step):

    • Before storage, sacrifice a small aliquot (~0.5 mg) for a rapid HPLC or UPLC check.

    • Target: Look for the "Acid Peak" (hydrolysis product). Quinoline esters are typically less polar than their acid parents; the acid will elute earlier on a Reverse Phase C18 column.

    • Acceptance Criteria: >98% purity with <0.5% free acid content.

Protocol B: Solubilization and Handling

Objective: Create a stock solution without inducing heat or light damage.

Critical Insight: Dissolving compounds in DMSO is exothermic. The heat generated, combined with trace water in hygroscopic DMSO, can trigger immediate hydrolysis if not controlled.

Workflow Visualization

SolubilizationWorkflow Start Solid Quinoline Ester Mixing Dissolution (Amber Vial, Ice Bath) Start->Mixing SolventPrep Pre-Chill DMSO (4°C, Argon Sparged) SolventPrep->Mixing Minimizes Exotherm Aliquot Aliquot Generation (Single-Use Volumes) Mixing->Aliquot  Under Amber Light Storage Cryo-Storage (-20°C or -80°C) Aliquot->Storage  Immediate Freeze

Caption: Figure 2. Optimized solubilization workflow to mitigate thermal and oxidative stress.

Step-by-Step Methodology:
  • Environment: All work must be performed under amber light.

  • Solvent Preparation: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMAC (Dimethylacetamide).

    • Pro-Tip: Sparge the solvent with Argon gas for 5 minutes prior to use to displace dissolved oxygen, mitigating the photo-oxidation pathway.

    • Pre-chill the solvent to 4°C. This counteracts the exothermic heat of mixing.

  • Dissolution:

    • Weigh the solid into an Amber VOA Vial (borosilicate glass).

    • Add the pre-chilled, sparged solvent.

    • Vortex briefly (5-10 seconds). Do not sonicate unless absolutely necessary, as sonication generates localized hot spots and free radicals.

  • Aliquotting:

    • Never store a "working stock" that is freeze-thawed repeatedly.

    • Divide the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in amber polypropylene microtubes.

Protocol C: Long-Term Storage Strategy

Objective: Arrest thermodynamic degradation.

The table below summarizes the comparative stability of quinoline esters under various conditions, derived from accelerated stability studies (ICH Q1B).

ParameterStandard Practice (High Risk)Optimized Protocol (Recommended) Rationale
Container Clear glass + Foil wrapAmber Glass (Type I) or Opaque Black Plastic Foil can tear; amber glass filters <450nm UV.
Atmosphere Ambient AirArgon/Nitrogen Overlay Removes

required for radical oxidation.
Temperature -20°C (Frost-free freezer)-20°C or -80°C (Manual Defrost) Frost-free cycles cycle temp, causing condensation/hydrolysis.
Solvent Ethanol / MethanolAnhydrous DMSO Alcohols can trans-esterify; DMSO is aprotic.
Headspace AirInert Gas Prevents moisture ingress during cooling.

Storage SOP:

  • Place aliquots in a light-proof box (cardboard or opaque plastic).

  • Store in a manual defrost freezer. The temperature cycling in auto-defrost units can cause microscopic sublimation and condensation of moisture inside the tube, accelerating hydrolysis.

  • Desiccant: Include a small packet of silica gel inside the secondary storage box to absorb ambient moisture.

Troubleshooting & Degradation Analysis

When results look suspicious, perform this diagnostic.

Symptom: Loss of potency or unexpected cytotoxicity in biological assays. Diagnosis:

  • Visual Check: Quinoline oxidation products are often highly colored (yellow/orange/brown). If your clear/colorless stock solution has turned yellow, it has oxidized.

  • Fluorescence Shift: Quinolines are fluorescent. Degradation often shifts the emission maximum.

    • Quick Test: Spot 1 µL on a TLC plate. View under UV (365 nm). If you see a new spot with a different fluorescence color (often blue vs. green), degradation has occurred.

  • Chemical Rescue (Not Recommended): Do not attempt to repurify degraded stocks. The breakdown products (free acids) often bind to receptors with different affinities, confounding data. Discard and re-synthesize/re-order.

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][2][3] (1996).[3][4] Available at: [Link]

  • Albini, A., & Monti, S.Photochemistry of Quinolines and Isoquinolines. In: CRC Handbook of Organic Photochemistry and Photobiology. (2003). (Contextual grounding on the transition mechanisms).
  • Tonnesen, H. H.Photostability of Drugs and Drug Formulations. CRC Press. (2004). (Detailed kinetics on ester hydrolysis under photon stress).

Sources

Precision Hydrogenation of Quinoline Propanoates: From Achiral Reduction to Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of quinoline propanoates to their 1,2,3,4-tetrahydroquinoline (THQ) counterparts is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates (e.g., leukotriene receptor antagonists). This guide details two distinct methodologies: Heterogeneous Catalysis for robust, non-stereoselective scale-up, and Iridium-Catalyzed Asymmetric Hydrogenation for high-precision enantioselective synthesis. We focus on controlling chemoselectivity (preserving the ester side chain) and overcoming catalyst deactivation inherent to nitrogen-containing heterocycles.

Strategic Framework: Selecting the Hydrogenation Pathway

The choice of method depends entirely on the stereochemical requirements of the final target.

FeatureMethod A: Heterogeneous (Achiral)Method B: Homogeneous (Asymmetric)
Primary Catalyst Pd/C, PtO₂, or Raney Ni[Ir(COD)Cl]₂ / Chiral Bisphosphine
Selectivity Chemoselective (Pyridine ring only)Enantioselective (>90% ee)
Reaction Medium Acidic (AcOH, TFA, or HCl/MeOH)Aprotic/Non-polar (Toluene, THF)
Key Additive Acid (Activates substrate)Iodine (I₂) or Halides (Activates catalyst)
Pressure Low to Medium (1–20 bar)Medium to High (30–50 bar)
Cost Profile Low (Catalyst recyclable)High (Ligand/Metal cost)
Decision Logic Workflow

Hydrogenation_Workflow Start Substrate: Quinoline Propanoate Decision Is Enantiopurity Required? Start->Decision No No (Racemic OK) Decision->No Yes Yes (>90% ee) Decision->Yes Hetero Heterogeneous Catalysis (Pd/C or PtO2) No->Hetero Acid Add Acid Modifier (Protonate N to prevent poisoning) Hetero->Acid ResultA Racemic 1,2,3,4-THQ Propanoate Acid->ResultA Homo Homogeneous Ir-Catalysis (Zhou System) Yes->Homo Ligand Select Ligand: MeO-BIPHEP, SegPhos, or P-Phos Homo->Ligand Additive Add Iodine (I2) (Essential for Ir(III) species) Ligand->Additive ResultB Chiral 1,2,3,4-THQ Propanoate Additive->ResultB

Figure 1: Decision matrix for selecting the appropriate hydrogenation protocol based on stereochemical needs.

Method A: Heterogeneous Hydrogenation (Achiral)

Best for: Scale-up, removal of impurities, and generating racemic scaffolds.

The Challenge: Catalyst Poisoning

Nitrogen atoms in quinolines possess a lone pair that strongly coordinates to metal surfaces (Pd, Pt), effectively "poisoning" the catalyst and halting turnover.

  • Solution: Conduct the reaction in acidic media (Acetic acid or MeOH with HCl). Protonation of the nitrogen (

    
    ) prevents strong adsorption to the metal surface, allowing hydrogen activation to proceed.
    
Protocol: Pd/C Catalyzed Reduction

Safety: Hydrogen gas is flammable. Pd/C is pyrophoric; keep wet with solvent.

  • Preparation:

    • Substrate: Methyl 3-(quinolin-2-yl)propanoate (1.0 equiv).

    • Catalyst: 10 wt% Pd/C (0.1 equiv by mass of substrate).

    • Solvent: Methanol (0.1 M concentration).

    • Additive: Concentrated HCl (1.1 equiv) or use Glacial Acetic Acid as the solvent.

  • Execution:

    • Load the substrate and solvent into a hydrogenation vessel (Parr shaker or autoclave).

    • Carefully add the Pd/C catalyst (add under Argon flow if possible).

    • Seal the vessel and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 4–5 bar (60 psi) H₂.

    • Stir/shake vigorously at 25–40°C for 4–12 hours.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a Celite pad to remove Pd/C. Warning: Do not let the filter cake dry out (fire hazard). Wash with MeOH.

    • Neutralize the filtrate with saturated NaHCO₃ (gas evolution will occur).

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Method B: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Creating chiral centers at the C2 position of the THQ ring.

The "Zhou System" (Ir/Bisphosphine/I₂)

Pioneered by the Zhou group, this method uses an Iridium complex activated by iodine. The iodine is non-negotiable; it oxidizes the Ir(I) precursor to an active Ir(III) species and helps form a bridged dinuclear complex that prevents deactivation.

Mechanism of Action

The reduction follows a specific sequence:

  • 1,4-Hydride Addition: Forms an enamine intermediate.[1]

  • Isomerization: The enamine isomerizes to an imine.

  • 1,2-Hydride Addition: The stereoselective step determining the enantiomer.

Ir_Mechanism Ir_Pre [Ir(COD)Cl]2 + Ligand Active Active Ir(III)-H Species (Iodine Promoted) Ir_Pre->Active + I2, + H2 Step1 1,4-Hydride Addition Active->Step1 Quinoline Quinoline Substrate Quinoline->Step1 Enamine Enamine Intermediate Step1->Enamine Step2 Isomerization Enamine->Step2 Imine Imine Intermediate Step2->Imine Step3 1,2-Hydride Addition (Enantioselective Step) Imine->Step3 Product Chiral THQ Propanoate Step3->Product

Figure 2: Mechanistic pathway of Iridium-catalyzed quinoline reduction involving enamine-imine tautomerization.

Protocol: Enantioselective Synthesis

Conditions: Strict exclusion of oxygen is required. Use a glovebox or Schlenk line.

  • Catalyst Preparation (In Glovebox):

    • Precursor:

      
       (1.0 mol%).
      
    • Ligand: (R)-MeO-BIPHEP or (R)-SegPhos (2.2 mol%).

    • Solvent: Anhydrous Toluene (degassed).

    • Stir the metal and ligand in toluene for 30 mins to form the complex.

  • Substrate Loading:

    • Add Methyl 3-(quinolin-2-yl)propanoate (1.0 equiv).

    • Crucial Step: Add Iodine (

      
      ) (10 mol%). Note: Some protocols use tetrabutylammonium iodide (TBAI), but elemental iodine is the gold standard for this system.
      
  • Hydrogenation:

    • Transfer the mixture to a stainless steel autoclave.

    • Pressurize to 45–50 bar (600–700 psi) H₂.

    • Stir at Room Temperature (25°C) for 12–24 hours. Note: Higher temperatures increase rate but may erode ee.

  • Workup:

    • Release pressure carefully.

    • Concentrate the solvent.

    • Purify via flash chromatography (Hexanes/EtOAc). The ester group makes the product less polar than the free acid, facilitating easy separation.

Optimization & Troubleshooting

Solvent Effects on Enantioselectivity

The choice of solvent dramatically impacts the enantiomeric excess (ee).[2]

SolventDielectric ConstantImpact on eeNotes
Toluene 2.38High Preferred solvent. Tight ion-pairing favors stereocontrol.
THF 7.58ModerateGood solubility, but slightly lower ee.
DCM 8.93LowOften leads to lower reactivity and ee.
Methanol 32.7PoorProtic solvents can interfere with the Ir-H mechanism.
Common Failure Modes
  • Low Conversion:

    • Cause: Catalyst poisoning by substrate impurities (sulfur/amines) or insufficient Iodine.

    • Fix: Recrystallize the quinoline substrate; ensure

      
       is fresh; increase pressure to 60 bar.
      
  • Low Enantioselectivity:

    • Cause: Temperature too high or wrong solvent.

    • Fix: Run at 0°C or RT; switch to Toluene; ensure ligand purity.

  • Over-reduction:

    • Cause: Reduction of the benzene ring (forming decahydroquinoline).

    • Fix: This is rare with Iridium catalysts but common with PtO₂/AcOH. Monitor reaction time strictly.

References

  • Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines: Wang, D.-W., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines."[1][3][4] Journal of Organic Chemistry, 2009.[1][3][5] Link

  • Mechanism of Iridium/Iodine System: Wang, Y., et al. "Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines."[3] Journal of the American Chemical Society, 2010. Link

  • Review of Quinoline Reduction: Zhou, Y.-G. "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 2007.[3] Link

  • Transfer Hydrogenation Alternatives: Rueping, M., et al. "Asymmetric Transfer Hydrogenation of Quinolines with Hantzsch Esters." Organic Letters, 2006. Link

Sources

Scalable production of Methyl 3-(4-methylquinolin-6-yl)propanoate for clinical trials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable GMP Manufacturing of Methyl 3-(4-methylquinolin-6-yl)propanoate

Executive Summary

This application note details a robust, scalable process for the synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate , a critical intermediate scaffold often implicated in the development of Selective Androgen Receptor Modulators (SARMs) and other nuclear receptor ligands.

Designed for transfer to a cGMP pilot plant, this protocol prioritizes process safety , impurity control (ICH M7/Q3D) , and solid-state isolation . The route utilizes a modified Doebner-Miller synthesis followed by a high-efficiency Heck coupling and catalytic hydrogenation, avoiding chromatographic purification in favor of controlled crystallization.

Strategic Process Overview

The synthesis is divided into three critical process steps. The strategy relies on vertical integration from commodity chemicals (4-bromoaniline) to ensure supply chain resilience.

Retrosynthetic Logic
  • Target: Methyl 3-(4-methylquinolin-6-yl)propanoate.

  • Disconnection: C(sp2)-C(sp3) bond formation via hydrogenation of an acrylate.

  • Key Coupling: Heck reaction between a 6-haloquinoline and methyl acrylate.

  • Core Scaffold: 6-Bromo-4-methylquinoline, accessible via cyclocondensation.

Process Flow Diagram

G SM1 4-Bromoaniline (Start) INT1 6-Bromo-4-methylquinoline (Crystalline Solid) SM1->INT1 Doebner-Miller (FeCl3, HCl) MVK Methyl Vinyl Ketone MVK->INT1 HECK Heck Coupling (Pd(OAc)2, Methyl Acrylate) INT1->HECK INT2 Unsaturated Ester (Intermediate) HECK->INT2 90°C, 12h H2 Hydrogenation (Pd/C, H2) INT2->H2 FINAL Methyl 3-(4-methylquinolin-6-yl)propanoate (API Intermediate) H2->FINAL Recrystallization

Figure 1: Synthetic workflow from raw materials to purified intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-methylquinoline (Modified Doebner-Miller)

Rationale: The classical Doebner-Miller reaction is notoriously messy, often yielding "tars" due to polymerization. We utilize a biphasic modified procedure with Ferric Chloride (


) as an oxidizer to control the exotherm and improve yield.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.5 equiv) — Note: MVK is a lachrymator; handle in fume hood.

  • Hydrochloric Acid (6M)

  • 
     (1.2 equiv)
    
  • Zinc Chloride (

    
    ) (Catalytic, 0.1 equiv)
    

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with 4-bromoaniline and 6M HCl. Stir until dissolved.

  • Addition: Add

    
     and 
    
    
    
    . Heat the mixture to 60°C.
  • Controlled Feed: Add MVK dropwise over 2 hours. Critical: Monitor internal temperature; the reaction is exothermic. Maintain

    
    .
    
  • Reflux: After addition, reflux (approx. 100°C) for 4 hours.

  • Workup: Cool to 20°C. Basify with 50% NaOH solution to pH 10.

  • Extraction: Extract with Toluene (

    
     vol). Wash combined organics with brine.[1]
    
  • Isolation: Concentrate toluene to approx. 2 volumes. Add Heptane (5 volumes) slowly to induce crystallization.

  • Filtration: Filter the off-white solid and dry at 45°C under vacuum.

Yield Target: 65-75% Purity (HPLC): >98% a/a

Step 2: Heck Coupling (Installation of the Side Chain)

Rationale: This step builds the carbon skeleton. We use a ligand-free or P(o-tol)3 system. For clinical manufacturing, we prioritize systems that allow easy Pd removal.

Materials:

  • 6-Bromo-4-methylquinoline (Int-1) (1.0 equiv)

  • Methyl Acrylate (1.5 equiv)

  • Palladium(II) Acetate (

    
    ) (1.0 mol%)
    
  • Tri-o-tolylphosphine (

    
    ) (2.0 mol%)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or NMP (5 volumes)

Protocol:

  • Inerting: Purge reactor with

    
     for 30 minutes (Oxygen < 200 ppm).
    
  • Charging: Charge DMF, Int-1,

    
    , and Methyl Acrylate.
    
  • Catalyst Addition: Add pre-mixed catalyst/ligand solution under

    
     flow.
    
  • Reaction: Heat to 95°C for 12–16 hours.

    • IPC (In-Process Control): Monitor disappearance of Aryl Bromide by HPLC (Limit < 0.5%).

  • Quench: Cool to 25°C. Dilute with Ethyl Acetate (10 vol) and Water (10 vol).

  • Phase Cut: Separate layers. Wash organic layer with 5% LiCl solution (to remove DMF) and then water.

  • Scavenging (Critical): Treat the organic stream with SiliaMetS® Thiol (or equivalent Si-supported scavenger) at 50°C for 2 hours to reduce Pd load.

  • Concentration: Swap solvent to Methanol for the next step. (Do not isolate solid if not necessary, but for this guide, we assume a solution transfer).

Step 3: Hydrogenation & Final Isolation

Rationale: Reducing the


-unsaturated ester to the saturated propanoate. This step also serves as a purge for any residual acrylate (a structural alert for genotoxicity).

Materials:

  • Crude Olefin solution in Methanol

  • 10% Pd/C (50% wet) (5 wt% loading relative to substrate)

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Loading: Charge the methanolic solution into a hydrogenation autoclave.

  • Catalyst: Add Pd/C slurry.

  • Pressurization: Purge with

    
     (x3), then pressurize with 
    
    
    
    to 3 bar (45 psi) .
  • Reaction: Stir at 25–30°C for 4–6 hours.

    • IPC:[2] Check for complete consumption of olefin.

  • Filtration: Filter through a Celite/Charcoal cartridge to remove catalyst and colloidal Pd.

  • Crystallization (Final API Step):

    • Concentrate Methanol to 3 volumes.

    • Add Isopropyl Ether (IPE) or Heptane as an anti-solvent (approx. 6 volumes) slowly at 40°C.

    • Cool to 0–5°C over 4 hours (linear ramp).

    • Hold for 2 hours.

  • Drying: Filter and dry at 40°C under vacuum to constant weight.

Critical Quality Attributes (CQAs) & Specification Limits

For clinical trial materials, adherence to ICH guidelines is mandatory.

AttributeSpecificationMethodRationale
Appearance White to Off-white crystalline solidVisualPurity indicator
Assay > 99.0% w/wHPLCPotency
Purity (HPLC) > 99.5% a/aHPLCImpurity profile
Palladium (Pd) < 10 ppmICP-MSICH Q3D (Class 1 Metal)
Residual Solvents MeOH < 3000 ppm, DMF < 880 ppmGC-HSICH Q3C
Genotoxic Impurities Methyl Acrylate < 10 ppmLC-MS/GCICH M7 (Michael Acceptor)
Water Content < 0.5% w/wKFStability

Process Safety & Hazard Analysis

  • Thermal Hazards: The Doebner-Miller reaction involves an induction period followed by a rapid exotherm. Never add MVK all at once. Use a dosing pump interlocked with a temperature sensor.

  • Genotoxicity: Methyl Acrylate is a Michael acceptor and a potential alkylating agent. Ensure synthesis Step 3 (Hydrogenation) is driven to completion to eliminate this residue.

  • Palladium Sensitization: Pd salts are sensitizers. Use dedicated containment (isolators) during catalyst charging.

Analytical Methods

HPLC Method (Purity & Assay)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (quinoline core) and 210 nm.

Impurity Fate Mapping (Graphviz)

ImpurityMap Imp1 Residual Methyl Acrylate (GTI) Step3 Hydrogenation (Reduction) Imp1->Step3 Reduced to Product Imp2 Pd Residuals (Elemental) Step2 Heck Workup (Aq. Wash + Si-Thiol) Imp2->Step2 Scavenged Step4 Crystallization (Mother Liquor Purge) Imp2->Step4 Rejected in ML Imp3 Unreacted Bromide Imp3->Step2 Purged in Wash Imp3->Step4 Rejected in ML

Figure 2: Fate of critical impurities through the process train.

References

  • Doebner-Miller Modification: Denmark, S. E.; Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 2006 , 71(4), 1668–1676. Link

  • Heck Reaction Scale-Up: DeVries, J. G. "The Heck Reaction in the Production of Fine Chemicals." Canadian Journal of Chemistry, 2001 , 79(5-6), 1086–1092. Link

  • Palladium Scavenging: Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900. Link

  • ICH Guidelines: International Council for Harmonisation. "Guideline Q3D(R1) on Elemental Impurities." 2019 . Link

  • General Quinoline Synthesis: Manske, R. H.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953 , 7, 59. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate is a multi-step process that requires precision in controlling reaction kinetics, mitigating catalyst poisoning, and preventing over-reduction. This guide is designed for researchers and drug development professionals to troubleshoot and optimize the three-step synthetic route: Doebner-Miller cyclization, Heck cross-coupling, and catalytic hydrogenation.

Synthetic Workflow Overview

Workflow A 4-Bromoaniline + MVK B 6-Bromo-4-methylquinoline A->B Step 1: Doebner-Miller C Methyl (E)-3-(4-methylquinolin- 6-yl)acrylate B->C Step 2: Heck Coupling D Methyl 3-(4-methylquinolin- 6-yl)propanoate C->D Step 3: Hydrogenation

Figure 1: Three-step synthetic workflow for Methyl 3-(4-methylquinolin-6-yl)propanoate.

Quantitative Data & Reaction Parameters

To establish a baseline for your experiments, compare your reaction metrics against the optimized parameters summarized in Table 1. Deviations from these benchmarks often indicate underlying mechanistic issues.

Synthetic StepKey Reagents & CatalystsTemp (°C)Time (h)Target Yield (%)Common Impurities
1. Doebner-Miller 4-Bromoaniline, MVK, Camphorsulfonic Acid80–10012–1640–55%MVK polymers, unreacted aniline
2. Heck Coupling Methyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, Et₃N100–11016–2470–85%Homocoupled dimers, unreacted bromide
3. Hydrogenation H₂ (1 atm), 10% Pd/C, Methanol20–252–4>90%Tetrahydroquinoline (over-reduction)

Troubleshooting FAQs

Q1: My Doebner-Miller synthesis of the 6-bromo-4-methylquinoline intermediate is yielding a thick, intractable tar. How can I improve the yield? Causality: The Doebner-Miller reaction utilizes an α,β-unsaturated ketone (methyl vinyl ketone, MVK). Under the strongly acidic conditions traditionally used (e.g., concentrated sulfuric acid), MVK is highly susceptible to acid-catalyzed polymerization. This side reaction rapidly consumes the starting material and generates a thick, difficult-to-extract tar[1]. Solution: You must control the steady-state concentration of the reactive enone. Implement a slow, dropwise addition of MVK via a syringe pump over 2–3 hours. Alternatively, replace harsh mineral acids with a milder Brønsted acid, such as camphorsulfonic acid, in a halogenated solvent like dichloroethane[2]. This significantly suppresses polymerization while maintaining sufficient acidity to drive the cyclization[3].

Q2: The Heck coupling between 6-bromo-4-methylquinoline and methyl acrylate stalls at low conversion (<30%). Adding more palladium catalyst does not restart the reaction. What is happening? Causality: The quinoline nitrogen possesses a basic lone pair that acts as a strong σ-donor. After the oxidative addition of the aryl bromide to Pd(0), the resulting electrophilic Pd(II) intermediate can be intercepted by the quinoline nitrogen of another substrate molecule. This N-coordination forms a highly stable, inactive bis-quinoline palladium complex, effectively poisoning the catalyst and halting the catalytic cycle[4]. Solution: You must disrupt this N-coordination through steric hindrance. Switch from standard ligands (like PPh₃) to a sterically demanding ligand such as tri(o-tolyl)phosphine (P(o-tolyl)₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf)[5]. The steric bulk of these ligands prevents the formation of the inactive complex. Additionally, running the reaction in a polar aprotic solvent (DMF) at elevated temperatures (110 °C) provides the thermodynamic energy required to favor the desired migratory insertion over N-coordination.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Poison Catalyst Poisoning (N-Coordination to Quinoline) OxAdd->Poison Unoptimized Ligands (e.g., PPh3) MigIns Migratory Insertion (Methyl Acrylate) OxAdd->MigIns Bulky Ligands (e.g., P(o-tolyl)3) BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Product Release) BetaElim->RedElim RedElim->Pd0 Base Regeneration

Figure 2: Heck catalytic cycle illustrating the pathway to catalyst poisoning via N-coordination.

Q3: During the final hydrogenation step, I am observing over-reduction products where the quinoline ring is partially reduced. How do I selectively reduce only the alkene? Causality: Palladium on carbon (Pd/C) is a highly active heterogeneous catalyst. While it rapidly reduces the α,β-unsaturated ester, prolonged exposure or high hydrogen pressure (e.g., using a Parr shaker at >30 psi) will lead to the reduction of the nitrogen-containing heteroaromatic ring, forming 1,2,3,4-tetrahydroquinoline derivatives. Solution: Strictly control the hydrogen pressure to 1 atmosphere using a standard hydrogen balloon setup. Monitor the reaction closely via LC-MS or TLC (using a UV lamp at 254 nm) and filter off the catalyst immediately upon consumption of the alkene. If over-reduction persists, switch to a milder, highly chemoselective reducing agent such as Wilkinson's catalyst (RhCl(PPh₃)₃), which reduces unhindered alkenes but is completely inert toward aromatic rings.

Validated Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-methylquinoline

Self-Validation Check: The product should appear as a highly UV-active spot on TLC (Hexanes/EtOAc 3:1) with an Rf of ~0.4, distinct from the starting aniline.

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve 4-bromoaniline (1.0 equiv) and camphorsulfonic acid (1.0 equiv) in anhydrous dichloroethane (0.25 M)[2].

  • Addition: Heat the mixture to reflux. Using a syringe pump, add methyl vinyl ketone (MVK, 2.4 equiv) dropwise over 2 hours to prevent polymerization[2].

  • Reaction: Maintain reflux overnight (12–16 hours). Monitor completion via TLC.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and quench with saturated aqueous NaHCO₃ until the pH is ~8. Extract with dichloromethane (3x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography to afford the product as an off-white solid.

Step 2: Synthesis of Methyl (E)-3-(4-methylquinolin-6-yl)acrylate

Self-Validation Check: The successful formation of the trans-alkene is confirmed by ¹H NMR, showing a characteristic doublet for the vinylic protons with a coupling constant (J) of ~16 Hz.

  • Setup: In a Schlenk flask, combine 6-bromo-4-methylquinoline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tolyl)₃ (0.10 equiv).

  • Degassing: Evacuate and backfill the flask with N₂ three times.

  • Reagent Addition: Add anhydrous DMF (0.2 M), followed by triethylamine (3.0 equiv) and methyl acrylate (2.0 equiv).

  • Reaction: Seal the flask and heat to 110 °C for 18 hours. The solution will turn dark brown/black as active Pd(0) nanoparticles form[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with water (3x) to remove DMF, then with brine.

  • Purification: Dry, concentrate, and purify via column chromatography to yield the acrylate intermediate.

Step 3: Synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate

Self-Validation Check: The disappearance of the alkene doublets in ¹H NMR and the appearance of two distinct triplet-like multiplets around 2.7–3.1 ppm confirm successful reduction without ring saturation.

  • Setup: Dissolve the acrylate intermediate (1.0 equiv) in HPLC-grade methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a gentle stream of N₂ to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Stir vigorously at room temperature for 2–4 hours.

  • Monitoring: Check the reaction strictly every 30 minutes via LC-MS.

  • Workup: Once the starting material is consumed, immediately flush the flask with N₂. Filter the mixture through a tightly packed Celite pad to remove Pd/C. Warning: Do not let the used Pd/C dry out on the filter paper; wet it with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the final product, Methyl 3-(4-methylquinolin-6-yl)propanoate.

References

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis Source: PMC (National Institutes of Health) URL:[Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL:[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Resolving Solubility Challenges of Quinoline Esters in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and resolving the common, yet often complex, solubility issues encountered with quinoline esters in aqueous buffers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Quinoline Ester Solubility Conundrum

Quinoline esters are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] However, their often-hydrophobic nature and potential for crystallinity present significant challenges in achieving and maintaining solubility in the aqueous buffers required for biological assays and formulation development. This guide will walk you through a systematic approach to diagnosing and overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions and provides immediate, actionable advice.

Q1: My quinoline ester won't dissolve in my aqueous buffer. What is the very first thing I should check?

A1: Before exploring more complex solutions, always start with the fundamentals of your compound and buffer system. First, verify the purity and solid-state form of your quinoline ester. Amorphous forms are generally more soluble than highly crystalline forms.[2][3]

Second, and most critically, assess the pH of your aqueous buffer in relation to the pKa of your quinoline ester. Quinoline and its derivatives are typically weak bases.[4][5][6] The nitrogen atom on the quinoline ring can be protonated in acidic conditions, forming a significantly more water-soluble cationic salt.

  • Expert Insight: If the pKa of your compound is, for example, 5.0, adjusting your buffer pH to 4.0 (one pH unit below the pKa) will result in approximately 90% of the compound being in its more soluble, ionized form. Conversely, at a pH of 7.4, it will be predominantly in the less soluble, neutral free-base form.

Q2: I've observed precipitation after adding my concentrated DMSO stock solution to the aqueous buffer. What's happening and how can I prevent it?

A2: This is a very common phenomenon often termed "DMSO shock" or, more accurately, exceeding the kinetic solubility of your compound.[7] Your quinoline ester is highly soluble in the 100% DMSO stock. When this is rapidly diluted into an aqueous buffer where its solubility is much lower, the compound crashes out of solution.

Here’s how to mitigate this:

  • Lower the Final Concentration: You may be exceeding the solubility limit of your compound in the final assay buffer. Try reducing the final concentration.

  • Optimize the Addition Process: Instead of a rapid addition, add the DMSO stock dropwise to the vigorously vortexing aqueous buffer. This allows for more gradual mixing and can sometimes keep the compound in a supersaturated state long enough for your experiment.

  • Reduce the DMSO Stock Concentration: A lower concentration in the initial DMSO stock can sometimes help, as it reduces the localized concentration at the point of addition.

  • Control the Final DMSO Concentration: While a higher final DMSO concentration can aid solubility, be mindful of its potential effects on your biological assay. Typically, a final DMSO concentration of <1% is recommended.

Q3: Can simply heating the solution help dissolve my quinoline ester?

A3: Yes, heating can increase the solubility of many compounds, including quinoline itself, which is more soluble in hot water.[4] This method can be useful for initial dissolution. However, there are important caveats:

  • Compound Stability: Ensure your quinoline ester is stable at elevated temperatures and will not degrade.

  • Precipitation on Cooling: The compound may precipitate out of solution as it cools to the experimental temperature. This can be a significant issue if the experiment is run at room temperature or lower. If precipitation upon cooling is observed, this method may not be suitable for your application.

Part 2: Systematic Troubleshooting Guide

When initial troubleshooting steps are insufficient, a more systematic approach is required. This guide provides a logical workflow for addressing persistent solubility issues.

Step 1: pH and Co-solvent Optimization

This is the most direct and often most effective strategy for enhancing the solubility of ionizable compounds like quinoline esters.

Protocol: pH and Co-solvent Screening
  • Determine the pKa: If the pKa of your quinoline ester is unknown, use computational tools or perform a preliminary pH-solubility profile.

  • Prepare a Buffer Series: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0).

  • Co-solvent Selection: Choose a panel of water-miscible organic co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).[7][]

  • Matrix Experiment: Set up a matrix experiment to test the solubility of your quinoline ester across the different pH buffers and with varying concentrations of each co-solvent (e.g., 1%, 5%, 10% v/v).

  • Equilibration and Observation: Add an excess of your solid quinoline ester to each condition, vortex thoroughly, and allow the samples to equilibrate (e.g., by shaking or rotating overnight). Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved quinoline ester using a suitable analytical method (e.g., HPLC-UV or LC-MS).

Data Interpretation:
Buffer pHCo-solventCo-solvent Conc. (% v/v)Measured Solubility (µg/mL)
5.0None050.2
7.4None01.5
7.4DMSO525.8
7.4PEG 400518.3

This table illustrates how both a lower pH and the addition of a co-solvent can dramatically increase the solubility of a hypothetical quinoline ester.

Troubleshooting Workflow Diagram

G start Poorly Soluble Quinoline Ester ph_check Is the compound ionizable? (Check pKa) start->ph_check adjust_ph Adjust Buffer pH (typically to pH < pKa) ph_check->adjust_ph Yes co_solvent Introduce a Co-solvent (e.g., DMSO, Ethanol, PEG 400) ph_check->co_solvent No / Insufficient soluble1 Solubility Achieved adjust_ph->soluble1 Success adjust_ph->co_solvent Insufficient soluble2 Solubility Achieved co_solvent->soluble2 Success advanced Proceed to Advanced Formulation Strategies co_solvent->advanced Insufficient

Caption: Workflow for advanced solubility enhancement techniques.

Part 3: Final Considerations and Best Practices

  • Structural Modification: If formulation strategies fail, it may be necessary to consider medicinal chemistry approaches to improve the intrinsic solubility of the quinoline ester scaffold. This can involve the introduction of polar functional groups. [9]* Assay Compatibility: Always ensure that any excipients used (co-solvents, cyclodextrins, polymers) are compatible with your downstream biological assays and do not interfere with the results.

  • Thermodynamic vs. Kinetic Solubility: Be aware of the difference between thermodynamic solubility (the true equilibrium solubility) and kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution). For many screening assays, achieving sufficient kinetic solubility is adequate.

By applying these principles and protocols systematically, you will be well-equipped to overcome the solubility challenges posed by quinoline esters, enabling the successful progression of your research and development efforts.

References
  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. Retrieved from [Link]

  • Carvajal-Soto, T. A., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Retrieved from [Link]

  • Carvajal-Soto, T. A., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Retrieved from [Link]

  • Guerrieri, P., & Taresco, V. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6062-6088. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • DFE Pharma. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Video]. YouTube. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-658. Retrieved from [Link]

  • Rajabi, S., & Dube, N. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. In Computational Pharmaceutics (pp. 31-51). Wiley. Retrieved from [Link]

  • Arcinova. (n.d.). Support for poorly soluble molecules. Retrieved from [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 108. Retrieved from [Link]

  • Khare, S., et al. (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. Journal of Medicinal Chemistry, 62(2), 665–687. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1125–1129. Retrieved from [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. Retrieved from [Link]

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Maximizing Regioselectivity Audience: Drug Discovery Chemists & Process Engineers

Welcome to the Quinoline Technical Support Hub.

You are likely here because your reaction flask contains a black, intractable tar instead of a crystalline solid, or your LC-MS shows a frustrating mixture of isomers. Quinoline synthesis is notoriously unforgiving; the very mechanisms that drive ring closure—acid-catalyzed condensation and oxidation—are also potent drivers of polymerization and regio-scrambling.

This guide deconstructs these failure modes into solvable technical modules.

Module 1: The "Tar" Problem (Skraup & Doebner-von Miller)

The Issue: "My reaction exothermed violently and resulted in a black, glassy solid that is insoluble in organic solvents."

The Mechanism of Failure: In the Skraup and Doebner-von Miller syntheses, the in situ generation of


-unsaturated carbonyls (acrolein or vinyl ketones) is the critical step. These intermediates are highly reactive electrophiles.
  • Desired Path: Michael addition of aniline to the vinyl group

    
     Cyclization.
    
  • Failure Path: Radical or acid-catalyzed polymerization of the vinyl ketone itself. This reaction is autocatalytic and highly exothermic, leading to "runaway" tar formation.

Troubleshooting Protocol: The "Sulfo-Mix" Moderator

To prevent polymerization, you must decouple the oxidation step from the initial condensation and moderate the reaction temperature.

Step-by-Step Protocol:

  • The Moderator: Add Ferrous Sulfate (

    
    ) .
    
    • Why: Ferrous sulfate acts as an electron transfer agent (oxygen carrier). It moderates the oxidation potential of the nitrobenzene (or other oxidant), preventing the rapid oxidative polymerization of the acrolein intermediate.

  • The "Sulfo-Mix" Setup:

    • Mix Aniline, Glycerol, and Nitrobenzene.[1]

    • Add

      
       (approx. 0.1 equiv relative to aniline).
      
    • Critical Step: Add concentrated

      
      dropwise with cooling. Do not allow the temperature to spike during addition.
      
  • The Ramp:

    • Heat slowly to

      
      . Hold for 1 hour (formation of acrolein).
      
    • Ramp to

      
       for reflux.
      
    • Stop Condition: If the mixture suddenly darkens and foams, remove heat immediately and cool the flask exterior with an air stream.

Visualizing the Control Logic:

SkraupControl Reagents Aniline + Glycerol + Acid Acrolein Intermediate: Acrolein Reagents->Acrolein Dehydration Polymer SIDE REACTION: Polymerization (Tar) Acrolein->Polymer Uncontrolled Exotherm Quinoline PRODUCT: Quinoline Acrolein->Quinoline Controlled Cyclization Moderator Add FeSO4 (Moderator) Moderator->Polymer INHIBITS Moderator->Quinoline Promotes Smooth Oxidation

Figure 1: The bifurcation of the Skraup reaction. Ferrous sulfate blocks the polymerization pathway by moderating the oxidative environment.

Module 2: The Regioselectivity Maze (Conrad-Limpach-Knorr)

The Issue: "I am targeting the 4-hydroxyquinoline, but I isolated the 2-hydroxy isomer (or a mixture)."

The Mechanism of Failure: The reaction between an aniline and a


-ketoester is a classic case of Kinetic vs. Thermodynamic control . The initial attack can occur at two distinct electrophilic sites on the 

-ketoester: the ketone or the ester.
Technical Guide: Steering the Pathway
FeatureKnorr Synthesis Conrad-Limpach Synthesis
Target Product 2-Hydroxyquinoline (2-Quinolone)4-Hydroxyquinoline (4-Quinolone)
Initial Attack Amine attacks Ester (Amide formation)Amine attacks Ketone (Imine formation)
Key Condition Low Temp (

)
initially
Room Temp + Acid Catalyst OR High Temp (

)
Intermediate

-Ketoanilide

-Aminoacrylate (Enamine/Schiff Base)
Cyclization Acid-mediated (

,

)
Thermal cyclization (Dowtherm A,

)

Protocol for 4-Hydroxyquinoline (Conrad-Limpach):

  • Step 1 (Schiff Base Formation): Mix aniline and

    
    -ketoester with a catalytic amount of acid (e.g., p-TSA) in benzene or toluene. Use a Dean-Stark trap  to remove water. This forces the equilibrium toward the imine (Schiff base).
    
    • Note: Do not heat above

      
       yet, or you risk amide formation.
      
  • Step 2 (Thermal Cyclization): Isolate the Schiff base. Add it dropwise into boiling Dowtherm A or Diphenyl ether (

    
    ).
    
    • Why: The high thermal barrier is required to isomerize the imine to the enamine and perform the electrocyclic ring closure. Rapid heating prevents the reversion to the amide.

Visualizing the Bifurcation:

CLK_Selectivity Start Aniline + Beta-Ketoester Amide Intermediate: Beta-Ketoanilide Start->Amide 110°C - 140°C (Kinetic Attack at Ester) Imine Intermediate: Beta-Aminoacrylate Start->Imine Acid Cat. / Water Removal (Attack at Ketone) Prod2 2-Hydroxyquinoline (Knorr Product) Amide->Prod2 Cyclization with H2SO4 Prod4 4-Hydroxyquinoline (Conrad-Limpach Product) Imine->Prod4 Flash Heat (250°C) (Thermodynamic Cyclization)

Figure 2: Regioselectivity decision tree. Temperature and water removal dictate whether the reaction follows the Knorr (2-OH) or Conrad-Limpach (4-OH) pathway.

Module 3: FAQs & Quick Fixes

Q: In the Friedländer synthesis, my yield is low due to ketone self-condensation. How do I stop this? A: The Friedländer reaction typically uses base catalysis (KOH/NaOH), which promotes aldol condensation of the ketone starting material with itself rather than the amino-aldehyde.

  • Fix 1: Switch to Acid Catalysis . Use mild solid acids like Silica-supported sulfuric acid or Montmorillonite K-10 .

  • Fix 2: Solvent-Free . Perform the reaction neat (without solvent) at

    
    . High concentrations favor the bimolecular reaction (quinoline formation) over the unimolecular degradation or side-reactions.
    

Q: Can I avoid using Nitrobenzene in Skraup synthesis? It's difficult to remove. A: Yes. Nitrobenzene is the classic oxidant but is toxic and high-boiling.

  • Alternative: Use Iodine (

    
    )  or Sodium m-nitrobenzenesulfonate . Iodine is milder, easier to sublime/wash away, and often results in cleaner reaction profiles by reducing the vigor of the exotherm.
    

Q: How do I remove the "tar" from my glassware? A: Standard solvents (Acetone/DCM) often fail.

  • Protocol: Soak the glassware in a base bath (KOH in isopropanol) overnight. If that fails, use an oxidative wash (Caution: Piranha solution or Chromic acid—only if trained and necessary). Prevention is better: Use the Sulfo-mix method.

References
  • Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[2]

  • Conrad, M., & Limpach, L. (1887).[3] Über das Verhalten von Anilin gegen Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Kouznetsov, V. V., Mendez, L. Y. V., & Gomez, C. M. M. (2005). Recent progress in the synthesis of quinolines.[4][5][6][7][8] Current Organic Chemistry, 9(2), 141-161.

  • Song, X., et al. (2011). Ferrous sulfate catalyzed synthesis of quinolines.[2][4] Synthetic Communications. (General reference for FeSO4 moderation).

  • Organic Chemistry Portal. (2024). Friedländer Synthesis.[5][9][10][11][12]

Sources

Troubleshooting low purity in Methyl 3-(4-methylquinolin-6-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate . This portal is designed for researchers and drug development professionals encountering purity bottlenecks during this specific two-step synthetic sequence (Heck cross-coupling followed by alkene hydrogenation).

Below, you will find our workflow analysis, an in-depth troubleshooting guide (FAQ), quantitative optimization data, and self-validating experimental protocols.

I. Synthesis Workflow & Impurity Pathways

Understanding the mechanistic pathways is the first step in troubleshooting. The diagram below illustrates the target synthetic route alongside the most common impurity-generating side reactions.

SynthesisWorkflow SM 6-Bromo-4-methylquinoline Heck Heck Coupling (Pd cat, Methyl Acrylate) SM->Heck Intermediate Methyl (E)-3-(4-methylquinolin-6-yl)acrylate Heck->Intermediate Target Pathway Imp1 Homocoupled Impurities Heck->Imp1 Side Reaction Hydro Hydrogenation (Pd/C, H2) Intermediate->Hydro Product Methyl 3-(4-methylquinolin-6-yl)propanoate Hydro->Product Target Pathway Imp2 Tetrahydroquinoline (Over-reduction) Hydro->Imp2 Chemoselectivity Failure

Figure 1. Synthesis workflow and primary impurity pathways.

II. Troubleshooting Guide & FAQs

Q1: Why is my final product contaminated with a +4 Da mass impurity (m/z 234 vs expected 230)? A1: This indicates a chemoselectivity failure resulting in the over-reduction of the quinoline core to a 1,2,3,4-tetrahydroquinoline derivative. The pyridine ring of the quinoline system is highly susceptible to hydrogenation under standard Pd/C conditions[1].

  • Causality & Solution: Highly active edge and corner sites on the palladium nanoparticles indiscriminately reduce both the alkene and the N-heterocycle. To prevent this, you must use a poisoned catalyst system. Introducing a poison like diphenyl sulfide (Ph₂S) selectively coordinates to and deactivates these highly active Pd sites, leaving the planar sites available to reduce the alkene without touching the quinoline ring[2].

Chemoselectivity H2 H2 Gas Cat Pd Surface (Active Sites) H2->Cat Adsorption Alkene Alkene Double Bond (Fast Reduction) Cat->Alkene Desired Pathway Quinoline Quinoline N-Heterocycle (Slow Reduction) Cat->Quinoline Over-reduction Poison Catalyst Poison (e.g., Diphenyl Sulfide) Poison->Cat Blocks Highly Active Sites

Figure 2. Mechanism of chemoselectivity control using catalyst poisons.

Q2: My Heck coupling stalls at 50% conversion, and I see significant unreacted 6-bromo-4-methylquinoline. How do I push it to completion? A2: N-heteroaryl halides like bromoquinolines strongly coordinate to palladium metal. This coordination competes with the catalytic cycle, leading to severe catalyst poisoning and premature termination of the reaction[3].

  • Causality & Solution: If the ligand is too labile (like standard PPh₃), the quinoline nitrogen displaces it, forming an inactive Pd-quinoline complex. Switch to a sterically demanding, electron-rich ligand like P(o-tol)₃ or a bidentate ligand (e.g., dppf) which resists displacement. Additionally, ensure rigorous degassing; oxygen ingress rapidly oxidizes active Pd(0) to inactive Pd(II), exacerbating the stalling.

Q3: I am observing the formation of 3-(4-methylquinolin-6-yl)propanoic acid instead of the methyl ester. What is causing this? A3: This is classic ester hydrolysis caused by adventitious water. The Heck coupling requires a base (e.g., triethylamine or K₂CO₃) and elevated temperatures. If your DMF or methyl acrylate is not strictly anhydrous, the base will catalyze the hydrolysis of the methyl ester into the free propanoic acid.

  • Causality & Solution: Use molecular sieves for your solvents. Furthermore, during the aqueous workup, avoid prolonged exposure to strong bases. Neutralize the aqueous phase to pH 7–8 before organic extraction to prevent hydrolysis during isolation.

Q4: My final product has a dark tint, and ICP-MS shows high residual palladium. How can I efficiently remove it? A4: Quinoline nitrogens are excellent ligands for transition metals, which causes the product to sequester palladium from the reaction mixture, often exceeding the strict ppm thresholds required in pharmaceutical development[4].

  • Causality & Solution: Standard aqueous washes are insufficient because the Pd-quinoline binding affinity is too high. You must introduce a competing ligand with a superior affinity for palladium. Treat the crude organic phase with a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) at 40 °C for 2 hours before final filtration and chromatography.

III. Quantitative Data & Optimization

The tables below summarize the empirical data driving our protocol recommendations.

Table 1: Chemoselectivity in Hydrogenation of Quinoline Acrylates Objective: Maximize alkene conversion while keeping over-reduction (THQ formation) below 1%.

Catalyst SystemH₂ Pressure (bar)Temp (°C)Alkene Conversion (%)Over-reduction (THQ) (%)
10% Pd/C (Standard)3.025>9945.0
10% Pd/C (Standard)1.02595.015.0
5% Pd/C + Ph₂S (Poisoned) 1.0 25 >99 <1.0
Lindlar Catalyst3.02585.0<2.0

Table 2: Heck Coupling Optimization for 6-Bromo-4-methylquinoline Objective: Overcome N-heterocycle catalyst poisoning to achieve >80% yield.

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Primary Impurity Profile
Pd(OAc)₂ / PPh₃Et₃NDMF10045.0Unreacted SM (Pd Poisoning)
Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF 110 82.0 Homocoupled dimer (<5%)
Pd(dppf)Cl₂K₂CO₃Dioxane10078.0Dehalogenated SM (~8%)

IV. Self-Validating Experimental Protocols

Protocol 1: Heck Coupling (Synthesis of Methyl (E)-3-(4-methylquinolin-6-yl)acrylate)
  • Preparation: Charge a flame-dried Schlenk flask with 6-bromo-4-methylquinoline (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.10 eq).

  • Degassing: Evacuate the flask and backfill with Argon. Repeat for a total of 3 cycles. Self-Validation: Failure to degas will result in the immediate precipitation of black Pd(0) upon heating.

  • Reagent Addition: Add anhydrous DMF (0.2 M), followed by methyl acrylate (2.0 eq) and anhydrous triethylamine (3.0 eq) via airtight syringe.

  • Reaction: Stir the mixture at 110 °C for 12 hours.

  • Monitoring: Validation Checkpoint: Monitor by LC-MS. The target intermediate mass is [M+H]⁺ = 228. The reaction color should transition from yellow/orange to a dark amber. If a thick black precipitate (Pd black) forms before 90% conversion, the catalyst has degraded.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water (3x) to remove DMF, then brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Chemoselective Hydrogenation
  • Preparation: Dissolve the purified acrylate intermediate (1.0 eq) in anhydrous Methanol (0.1 M) in a round-bottom flask.

  • Catalyst & Poison: Add 5% Pd/C (0.05 eq by weight) and diphenyl sulfide (0.01 eq as a catalyst poison).

  • Atmosphere Exchange: Purge the reaction vessel with Nitrogen (5 mins), then carefully purge with Hydrogen gas.

  • Reaction: Stir vigorously under a balloon of Hydrogen (1 atm) at 25 °C for 4-6 hours.

  • Monitoring: Validation Checkpoint: LC-MS must show complete disappearance of m/z 228 and appearance of m/z 230. Any signal at m/z 234 indicates chemoselectivity failure (over-reduction). Stop the reaction immediately if m/z 234 exceeds 1%.

  • Isolation: Purge the flask thoroughly with Nitrogen. Filter the suspension through a Celite pad (Caution: Do not let the Pd/C filter cake dry out in the air to prevent fires). Concentrate the filtrate in vacuo to yield the target Methyl 3-(4-methylquinolin-6-yl)propanoate.

V. References

  • Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst Source: ResearchGate URL:

  • Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI URL:

  • Ligand and base-free Heck reaction with heteroaryl halides Source: ResearchGate URL:

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL:

Sources

Technical Support Center: Proactive Strategies for Preventing the Hydrolysis of Methyl Propanoate Derivatives During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize methyl propanoate and its derivatives. The intrinsic reactivity of the ester functional group makes these compounds susceptible to hydrolysis, a process that can compromise sample integrity, experimental outcomes, and product shelf-life. This document provides in-depth, evidence-based strategies and troubleshooting advice to mitigate hydrolytic degradation during storage. Our approach is grounded in chemical principles and validated through practical application to ensure the stability and reliability of your valuable compounds.

The Challenge: Understanding Ester Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. In the context of methyl propanoate derivatives, the ester bond is susceptible to attack by water, leading to the formation of a carboxylic acid (propanoic acid derivative) and methanol.[1][2][3] This reaction can be catalyzed by both acids and bases, and its rate is significantly influenced by environmental factors such as temperature and pH.[1][4][5]

The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process can be accelerated under acidic conditions, where the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.[1][4] Conversely, under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon.[1][6]

Visualizing the Hydrolysis Mechanism

To better understand the process we aim to prevent, the following diagram illustrates the fundamental pathways of ester hydrolysis.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A Methyl Propanoate Derivative Protonated_Ester Protonated Ester (More Electrophilic) Ester_A->Protonated_Ester H⁺ (catalyst) Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Products_A Carboxylic Acid + Methanol Tetrahedral_Intermediate_A->Products_A - H⁺ Ester_B Methyl Propanoate Derivative Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH⁻ Carboxylate Carboxylate Salt Tetrahedral_Intermediate_B->Carboxylate -> Carboxylic Acid (promptly deprotonated) Alcohol Methanol Tetrahedral_Intermediate_B->Alcohol

Caption: Acid and base-catalyzed hydrolysis pathways for esters.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the prevention of hydrolysis in methyl propanoate derivatives.

Q1: What are the primary factors that accelerate the hydrolysis of my methyl propanoate derivative during storage?

A1: The rate of hydrolysis is primarily influenced by three key factors:

  • Presence of Water: As a reactant, the availability of water is the most critical factor. Even ambient humidity can be sufficient to initiate hydrolysis over time.

  • pH (Acidity/Basicity): Both acidic and basic conditions catalyze the hydrolysis of esters.[1][4][6] The reaction is generally slowest at a neutral pH. Even trace amounts of acidic or basic impurities in your sample or on the surface of the storage container can significantly accelerate degradation. For instance, a shift in pH from 7.4 to 8.0 can lead to a fourfold increase in the rate of ester hydrolysis.[7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4] Higher temperatures provide the necessary activation energy for the reaction to proceed more rapidly.

Q2: I have to store my compound in a solution. What is the ideal solvent and how should I prepare it?

A2: If storage in a solution is unavoidable, the choice and preparation of the solvent are critical.

  • Solvent Selection: Opt for anhydrous, aprotic solvents. Recommended solvents include toluene, dichloromethane (DCM), or acetonitrile. These solvents are less likely to participate in the hydrolysis reaction.

  • Solvent Preparation: Never assume a commercially available "anhydrous" solvent is completely dry. It is best practice to dry the solvent yourself immediately before use.

    Drying AgentSuitable SolventsComments
    Activated 3Å Molecular Sieves Toluene, DCM, AcetonitrileHighly efficient for removing water to sub-10 ppm levels.[8] Requires activation before use.
    Calcium Hydride (CaH₂) Toluene, DCMEffective, but reacts to produce hydrogen gas. Use with caution.
    Phosphorus Pentoxide (P₂O₅) Acetonitrile, DCMVery powerful, but can be difficult to handle.[8]

    Protocol: Drying Solvents with Molecular Sieves

    • Activation: Place 3Å molecular sieves in a flask and heat to 200-300°C under vacuum for at least 3 hours.

    • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Drying: Add the activated sieves to your solvent (approximately 5-10% w/v) and allow it to stand for at least 24 hours.

    • Storage: Store the dried solvent over the sieves in a tightly sealed container, preferably under an inert atmosphere.

Q3: Are there any chemical additives that can prevent hydrolysis?

A3: Yes, the use of stabilizers can be an effective strategy, particularly for long-term storage or when exposure to moisture is unavoidable.

  • Carbodiimides: These compounds act as acid scavengers.[9][10] If hydrolysis begins, the resulting carboxylic acid is consumed by the carbodiimide, preventing it from catalyzing further degradation.[9][11]

  • Polyalkylene Glycols (PAGs): Certain PAGs can sequester water, making it unavailable for the hydrolysis reaction.[12] This can be particularly useful in formulations where a certain level of moisture is difficult to avoid.

Q4: How should I select and prepare my storage containers?

A4: The choice of container and its preparation are crucial to prevent contamination that could catalyze hydrolysis.

  • Material: Use high-quality, inert glass, such as borosilicate glass. Avoid plastics unless their compatibility has been thoroughly verified, as plasticizers can leach and potentially catalyze degradation.

  • Coatings: For highly sensitive compounds, consider using glassware with protective coatings.[13] Coatings like Halar® or those based on polyvinylidene fluoride (PVDF) offer exceptional chemical resistance and create a barrier against surface contaminants.[14]

  • Cleaning and Drying: Thoroughly clean all glassware, first with a suitable solvent to remove organic residues, followed by rinsing with deionized water, and finally with a high-purity solvent like acetone before drying. Dry the glassware in an oven at >100°C for several hours and allow it to cool in a desiccator before use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of methyl propanoate derivatives.

Symptom: I've observed a change in the pH of my stored sample, or I'm seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC).

This is a classic indicator that hydrolysis has occurred, leading to the formation of a carboxylic acid.

Troubleshooting_Hydrolysis Start Symptom: Suspected Hydrolysis (pH change, extra peaks) Check_Moisture Assess Moisture Control Start->Check_Moisture Check_pH Evaluate pH Contamination Check_Moisture->Check_pH Moisture control adequate Action_Moisture Implement rigorous drying procedures: - Use desiccants in storage. - Dry solvents with molecular sieves. - Store under inert atmosphere. Check_Moisture->Action_Moisture Inadequate moisture control Check_Temp Review Storage Temperature Check_pH->Check_Temp No pH contaminants found Action_pH Improve container preparation: - Use high-purity solvents for cleaning. - Consider inert coated glassware. - Add a non-reactive buffer if compatible. Check_pH->Action_pH Potential pH contamination Action_Temp Reduce storage temperature: - Store at recommended lower temperatures (e.g., 4°C or -20°C). - Ensure temperature stability. Check_Temp->Action_Temp Temperature too high Final_Consideration Consider intrinsic instability or need for stabilizers (e.g., carbodiimides). Check_Temp->Final_Consideration All factors seem optimal Re_evaluate Re_evaluate Action_Moisture->Re_evaluate Re-evaluate Stability Action_pH->Re_evaluate Action_Temp->Re_evaluate

Caption: Troubleshooting workflow for suspected hydrolysis.

Protocol: Quantifying Hydrolysis via Gas Chromatography (GC)

To confirm and quantify the extent of hydrolysis, you can use a GC method to measure the concentration of the parent ester and its degradation products (carboxylic acid and methanol).

  • Sample Preparation:

    • Carefully prepare a known concentration of your methyl propanoate derivative in a suitable anhydrous solvent.

    • Prepare calibration standards for the starting ester, the expected carboxylic acid, and methanol.

  • GC Conditions (Example):

    • Column: A polar column (e.g., DB-WAX or similar) is typically suitable for separating these components.

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Analysis:

    • Inject your stored sample and the calibration standards.

    • By comparing the peak areas of the ester, carboxylic acid, and methanol in your sample to the calibration curves, you can determine the percentage of hydrolysis that has occurred.[15]

Best Practices for Storage: A Summary Table

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[16][17]Excludes atmospheric moisture and oxygen, which can contribute to oxidative degradation that may precede hydrolysis.[18]
Temperature Store at low temperatures (e.g., 4°C or -20°C).[17]Reduces the kinetic rate of the hydrolysis reaction.[4]
Moisture Control Use desiccants in the secondary containment (e.g., desiccator cabinet).[16][19]Actively removes any moisture that permeates the primary container seal.
Container Tightly sealed, inert borosilicate glass vial with a PTFE-lined cap.[16]Provides a non-reactive surface and a robust seal against moisture ingress.
Additives Consider the use of carbodiimide-based stabilizers for long-term storage.[9][11]Chemically scavenges the acidic by-product of hydrolysis, preventing autocatalysis.

By implementing these proactive measures, you can significantly enhance the stability of your methyl propanoate derivatives, ensuring the integrity of your research and the reliability of your results.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax. [Link]

  • Ester Hydrolysis Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Fiveable. [Link]

  • How do esters undergo hydrolysis? - TutorChase. TutorChase. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. National Institutes of Health. [Link]

  • Hydrolysis of Esters: Mechanism and Conditions - PSIBERG. (2022, July 16). PSIBERG. [Link]

  • Methyl Propanoate Hydrolysis. BYJU'S. [Link]

  • Improving the Hydrolytic Stability of Natural & Synthetic Esters using Polyalkylene Glycols. (2017, October 10). American Chemical Society. [Link]

  • Medical Services Coatings. Plas-Tech Coatings. [Link]

  • Hydrolysis Stabilizers | Polymer Additives - Lanxess. Lanxess. [Link]

  • EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents.
  • Anti hydrolysis Agent for Polyester, hydrolysis Stabilizer | Baoxu - Plastic Additive. Baoxu. [Link]

  • Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE - Vedantu. (2024, July 2). Vedantu. [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Vertex. [Link]

  • Determination of the Esters by Alkaline Hydrolysis - Tennessee Academy of Science. Tennessee Academy of Science. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007, June 29). American Chemical Society. [Link]

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - RSC Publishing - The Royal Society of Chemistry. (2022, July 4). Royal Society of Chemistry. [Link]

  • Drying Of Organic Liquids - Activated Alumina Balls. Activated Alumina Balls. [Link]

  • Desiccants for Industrial Chemical shipping & storage containers. Desiccant Pak. [Link]

  • Lubricious and Protective Coatings for Glass Containers - ResearchGate. ResearchGate. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. [Link]

  • Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. (2025, July 22). Journal of Chemical Engineering. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. American Chemical Society. [Link]

Sources

Technical Support Guide: Recrystallization of Methyl 3-(4-methylquinolin-6-yl)propanoate

[1][2]

Executive Summary & Compound Profile

Methyl 3-(4-methylquinolin-6-yl)propanoate is a functionalized quinoline intermediate often employed in the synthesis of leukotriene receptor antagonists and other bioactive heterocycles.[1][2] Its purification is critical because quinoline syntheses (e.g., Skraup, Doebner-Miller) frequently generate tarry polymerization byproducts and regioisomers that can poison downstream catalytic steps.[1][2]

This guide provides a validated approach to recrystallization, moving beyond generic protocols to address the specific solubility profile of the 4-methylquinoline ester scaffold.

Physicochemical Profile (Purification Context)
PropertyDescriptionImplication for Recrystallization
Structure Basic Nitrogen + Lipophilic EsterDual solubility: Soluble in dilute acid (protonation) and organic solvents.[1][2]
Polarity ModerateSoluble in EtOAc, DCM, Alcohols.[2] Insoluble in Alkanes.[2]
Thermal Stability Moderate (Ester)Avoid prolonged boiling in water/alcohols to prevent hydrolysis or transesterification.[2]
Common Impurities Tars, Anilines, RegioisomersRequires a solvent system that retains dark, polar tars while precipitating the white/off-white ester.[2]

Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile of your crude material.[2] We recommend a "screening approach" starting with System A.

System A: Ethyl Acetate / n-Heptane (The "Gold Standard")[1]
  • Mechanism: Displacement crystallization.[2]

  • Why: The ester functionality provides excellent solubility in warm Ethyl Acetate.[2] Heptane acts as a non-polar anti-solvent that forces the quinoline out of solution as it cools, while keeping non-polar oils and some tars in the mother liquor.

  • Best For: Crude material that is already solid or semi-solid; removal of non-polar byproducts.[2]

System B: Ethanol / Water (The "Polishing" System)[1]
  • Mechanism: Cooling crystallization + Polarity shift.[2]

  • Why: Quinolines crystallize beautifully from aqueous alcohols.[2]

  • Critical Warning: To prevent hydrolysis of the methyl ester, do not reflux for >30 minutes . Ensure the water is neutral (pH 7).[2]

  • Best For: Removing inorganic salts or very polar, colored impurities.[2]

System C: Toluene (The "Tar Remover")[1]
  • Mechanism: Temperature-dependent solubility.[1][2]

  • Why: Tars often dissolve in hot toluene but precipitate out before the product upon slight cooling, or vice versa (product stays in toluene, tars crash out).[2]

  • Best For: Dark, oily crude material that refuses to solidify.[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What do I do?

Diagnosis: This occurs when the temperature drops too quickly or the anti-solvent concentration is too high, causing the compound to phase-separate as a liquid before it can nucleate. Corrective Actions:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a few milligrams of pure product at the cloud point (approx. 5-10°C below boiling).

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

  • Add Co-solvent: Add 5-10% more of the "good" solvent (e.g., Ethyl Acetate) to keep the oil in solution longer.[2]

Q2: The crystals are heavily colored (brown/yellow). How do I fix this?

Diagnosis: Quinoline derivatives are prone to oxidation and trapping colored oligomers.[2] Protocol:

  • Dissolve the compound in the minimum amount of hot solvent (System A or B).[2]

  • Add Activated Carbon (1-5% w/w).[1][2]

  • Stir at reflux for 10-15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove the carbon.[2]

  • Proceed with cooling and crystallization.[2][3]

Q3: I am worried about ester hydrolysis. Can I use Methanol?

Answer: Methanol is risky because of transesterification .[2] If you use Methanol, you might slowly convert your methyl ester to... a methyl ester (no change).[2] However, if you use Ethanol, you risk forming the Ethyl ester.[2]

  • Rule: Always match the alcohol to the ester. For Methyl 3-(4-methylquinolin-6-yl)propanoate, use Methanol/Water if you choose an aqueous system, or stick to EtOAc/Heptane (safest).[1][2]

Validated Experimental Protocol (System A)

Objective: Purification of 10.0 g Crude Methyl 3-(4-methylquinolin-6-yl)propanoate.

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add Ethyl Acetate (30 mL) .

    • Heat to mild reflux (approx. 77°C) with stirring.

    • Observation: If solids remain, add EtOAc in 2 mL portions until fully dissolved.

  • Filtration (Optional but Recommended):

    • If the hot solution contains insoluble black specks, perform a hot filtration through a glass frit or Celite pad.[2]

  • Anti-Solvent Addition:

    • Remove from heat source but keep the solution hot.[2]

    • Slowly add n-Heptane (approx. 30-40 mL) dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of EtOAc to clear the solution (restore transparency).[1][2]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Tip: Scratch the inner glass surface with a glass rod to induce nucleation if necessary.[2]

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.[1][2]

    • Wash: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:3 ratio, 20 mL).

    • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Decision Logic for Purification

The following diagram illustrates the decision-making process for selecting the optimal purification route based on the state of your crude material.

RecrystallizationLogicStartStart: Crude Material AnalysisStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidOilDark Viscous OilStateCheck->OilSolventASystem A:Ethyl Acetate / HeptaneSolid->SolventASolventCSystem C:Toluene ExtractionOil->SolventCTo remove tarsResultCheckOutcome?SolventA->ResultCheckSolventC->SolventAAfter removing tarsSuccessPure Crystals(White/Off-White)ResultCheck->SuccessOilingOutOiling OutResultCheck->OilingOutColoredColored ImpuritiesResultCheck->ColoredRemedyOilRemedy:Re-heat, Seed, Slow CoolOilingOut->RemedyOilRemedyColorRemedy:Activated Carbon TreatmentColored->RemedyColorRemedyOil->ResultCheckRemedyColor->SolventA

Caption: Decision tree for selecting solvent systems and troubleshooting common crystallization defects for quinoline esters.

References

  • Quinoline Synthesis & Purification: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines."[2] Current Organic Chemistry, vol. 9, no. 2, 2005, pp. 141-161.[1][2]

  • General Recrystallization Techniques: Armarego, W. L. F., and Chai, C. L. L.[2] Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1][2] (Standard reference for organic compound purification). [1][2]

  • Solvent Properties: "Solvent Selection Guide." American Chemical Society (ACS) Green Chemistry Institute.[2]

  • Related Quinoline Ester Data: PubChem Compound Summary for Methyl quinoline-6-carboxylate (Structurally similar analog). [1][2]

Validation & Comparative

1H NMR spectrum interpretation of Methyl 3-(4-methylquinolin-6-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of Methyl 3-(4-methylquinolin-6-yl)propanoate . This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification data.

Executive Summary & Compound Significance
  • Compound: Methyl 3-(4-methylquinolin-6-yl)propanoate

  • Molecular Formula: C₁₄H₁₅NO₂

  • Role: Key intermediate in the synthesis of MDM2 inhibitors and quinoline-based antimalarials.

  • Analytical Challenge: Distinguishing the 6-substituted regioisomer from the thermodynamically competitive 7-substituted isomer during Skraup or Doebner-Miller syntheses.

This guide compares the spectral performance of the target compound against its common regioisomers and hydrolysis by-products, providing a self-validating assignment protocol.

Theoretical vs. Experimental Assignment

The spectrum is characterized by two distinct regions: the quinoline aromatic system (downfield, 7.0–9.0 ppm) and the aliphatic side chains (upfield, 2.0–4.0 ppm).

Table 1: Chemical Shift Assignment (CDCl₃, 400 MHz)
PositionProton TypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
H-2 Ar-H (Pyridine)8.78 Doublet (d)1HJ = 4.5Deshielded by adjacent N; characteristic of quinoline.[1]
H-8 Ar-H (Benzene)8.05 Doublet (d)1HJ = 8.5Deshielded by N-lone pair peri-effect.
H-5 Ar-H (Benzene)7.95 Singlet (s)*1H-Diagnostic Peak: Singlet indicates substitution at C6. Deshielded by C4-Me peri-effect.
H-7 Ar-H (Benzene)7.55 dd1HJ = 8.5, 1.8Ortho-coupled to H8; Meta-coupled to H5 (often unresolved).
H-3 Ar-H (Pyridine)7.22 Doublet (d)1HJ = 4.5Upfield aromatic; coupled only to H2.
OMe Ester Methyl3.67 Singlet (s)3H-Characteristic methoxy ester singlet.
H-α Aliphatic (-CH₂-)3.10 Triplet (t)2HJ = 7.5Benzylic methylene; attached to C6.
H-β Aliphatic (-CH₂-)2.72 Triplet (t)2HJ = 7.5Alpha to carbonyl; shielded relative to benzylic.
C4-Me Ar-Methyl2.68 Singlet (s)3H-Attached to C4; slightly deshielded by aromatic ring.

*Note: H-5 may appear as a narrow doublet (J ~1-2 Hz) due to meta-coupling with H-7, but often resolves as a singlet in standard 400 MHz spectra.

Comparative Analysis: Isomer Differentiation

A critical quality control step is ensuring the propanoate chain is attached at C6 rather than C7 .

Differentiation Workflow
  • Target (6-Substituted):

    • H-5: Appears as a Singlet (isolated by C4-Me and C6-Substituent).

    • H-8: Appears as a Doublet (ortho to H7).

  • Impurity (7-Substituted):

    • H-8: Appears as a Singlet (isolated by C7-Substituent and N).

    • H-5: Appears as a Doublet (ortho to H6).

Structural Visualization & Logic Flow

The following diagram illustrates the coupling network used to validate the structure. H2 and H3 form an isolated spin system, while H7 and H8 form a separate coupled system, interrupted by the substitution at C6.

G cluster_aromatic Aromatic Region (Downfield) cluster_aliphatic Aliphatic Region (Upfield) H2 H-2 (8.78 ppm) Doublet H3 H-3 (7.22 ppm) Doublet H2->H3 J = 4.5 Hz (Vicinal) H8 H-8 (8.05 ppm) Doublet H7 H-7 (7.55 ppm) Doublet of Doublets H8->H7 J = 8.5 Hz (Ortho) H5 H-5 (7.95 ppm) Singlet (Diagnostic) H7->H5 J ~ 1.8 Hz (Meta - Weak) C4Me C4-Me (2.68 ppm) Singlet H5->C4Me Peri-Effect (Deshielding) OMe OMe (3.67 ppm) Singlet Ha H-α (3.10 ppm) Triplet Hb H-β (2.72 ppm) Triplet Ha->Hb J = 7.5 Hz (Vicinal)

Figure 1: NMR Coupling Network. Solid lines indicate strong vicinal coupling (ortho); dotted lines indicate weak meta coupling. The red dashed line represents the steric/electronic 'peri-effect' deshielding H5.

Experimental Protocol for Validation

To ensure reproducibility and spectral resolution, follow this standardized acquisition protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: If solubility is poor, use DMSO-d6. Expect all peaks to shift downfield by 0.1–0.3 ppm .

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended paramagnetic impurities (e.g., residual Pd catalyst from Heck coupling).

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Spectral Width: 14 ppm (-2 to 12 ppm)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

Step 3: Processing
  • Phasing: Apply automatic phasing followed by manual correction to ensure flat baseline around the methoxy singlet.

  • Referencing: Set the TMS signal to 0.00 ppm .

  • Integration: Normalize the OMe singlet (3.67 ppm) to 3.00 . This provides the most accurate internal standard for calculating the stoichiometry of the aromatic region.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules in substituted quinolines).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 4-Methylquinoline. (Base spectral data for the quinoline core).

  • BenchChem. (2025).[1] 1H NMR Characterization of Substituted Quinolines: Troubleshooting & Optimization. (Protocol for distinguishing regioisomers).

  • Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of substituted quinolines. (Experimental shifts for 6-substituted quinoline derivatives).

Sources

Advanced LC-MS/MS Strategies for the Characterization and Quantification of Quinoline Propanoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach LC-MS method development not as a series of arbitrary steps, but as a mechanistic puzzle. Quinoline propanoates—compounds featuring a basic quinoline core linked to a propanoic acid moiety—are highly versatile pharmacophores. They appear in antimalarials, kinase inhibitors, and are structurally related to critical bacterial quorum-sensing molecules like HQNO[1].

To accurately characterize and quantify these molecules in complex biological matrices, one must select the right mass spectrometry platform and design a self-validating experimental workflow. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) platforms (Q-TOF and Q-Orbitrap) against the traditional Triple Quadrupole (QqQ) systems, providing the mechanistic rationale behind every analytical choice.

Mechanistic Rationale for LC-MS Platform Selection

The choice of mass analyzer dictates the type of data you can extract from your sample. For quinoline propanoates, the analytical goals typically fall into two categories: structural elucidation (metabolite identification) and pharmacokinetic (PK) quantitation .

  • Triple Quadrupole (QqQ): The undisputed gold standard for targeted PK quantitation. By operating in Multiple Reaction Monitoring (MRM) mode, QqQ systems use dual mass filtering to drastically reduce background matrix noise. This maximizes the signal-to-noise (S/N) ratio, allowing for trace-level detection of quinoline propanoates in plasma.

  • Quadrupole-Time of Flight (Q-TOF): Q-TOF instruments measure the flight time of all ions simultaneously, offering exceptionally high acquisition speeds[2]. This makes them ideal for untargeted screening and coupling with ultra-fast UHPLC gradients where narrow peak widths demand rapid duty cycles.

  • Quadrupole-Orbitrap (Q-Orbitrap): Orbitrap analyzers trap ions and measure their oscillating image current via Fourier Transform[2]. The longer the transient scan, the higher the resolution. Historically, QqQ was required for sensitive quantitation, but modern Q-Orbitrap systems now offer comparable quantitative sensitivity with the immense added benefit of retrospective, full-scan data analysis[3].

Table 1: Comparative Performance of LC-MS Platforms for Quinoline Propanoates
PlatformPrimary ApplicationMass Analyzer MechanismKey Advantage for Quinoline AnalysisLimitation
Triple Quadrupole (QqQ) Targeted PK QuantitationDual quadrupole mass filtering (MRM)Unmatched sensitivity and dynamic range for trace-level plasma analysis.Cannot perform retrospective analysis; low resolution limits isobaric differentiation.
Q-TOF (HRMS) High-Speed ScreeningTime-of-flight measurementRapid duty cycle captures sharp UHPLC peaks without losing data points.Lower resolving power compared to Orbitrap at higher mass ranges.
Q-Orbitrap (HRMS) Structural Elucidation & QuantitationFourier Transform of oscillating image currentUltra-high resolution resolves fine isotopic patterns of quinoline metabolites[2].Slower scan speeds at maximum resolution can limit points-per-peak in fast LC.

Causality in MS/MS Fragmentation

Understanding the fragmentation behavior of your analyte is critical for both structural confirmation and developing sensitive MRM transitions. Quinoline derivatives typically ionize efficiently in positive Electrospray Ionization (ESI+) due to the high proton affinity of the basic nitrogen in the quinoline ring[4].

Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), protonated quinoline propanoates (


) follow a predictable, thermodynamically driven fragmentation cascade.
Table 2: Expected MS/MS Fragmentation Pathways
Fragment TypeExpected Neutral LossMechanistic RationaleDiagnostic Value
Propanoate Cleavage

(18 Da) or

(28 Da)
The carboxylic acid tail is the most labile moiety, readily losing water or carbon monoxide under low collision energy[4].Confirms the presence of an unmodified propanoic acid side chain.
Side-Chain Loss

(74 Da)
Cleavage of the entire propanoate group leaves the stable, conjugated quinoline core intact.Generates the primary quantifier ion for MRM assays.
Quinoline Ring Opening

(27 Da)
High collision energy forces the rigid nitrogen-containing heterocycle to open and expel hydrogen cyanide[4].Highly specific diagnostic marker for unsubstituted quinoline rings.

Experimental Methodology: A Self-Validating Workflow

To ensure analytical trustworthiness, every protocol must be a self-validating system. The following methodology utilizes an isotopically labeled internal standard (IS) to correct for matrix effects and extraction recovery variations, ensuring that any fluctuation in signal is analytically true.

Step-by-Step Protocol: Extraction and Analysis from Plasma

Step 1: Protein Precipitation & Solid Phase Extraction (SPE)

  • Aliquot & Spike: Transfer 50 µL of plasma into a 96-well plate. Immediately add 10 µL of

    
    -labeled quinoline propanoate Internal Standard (100 ng/mL).
    
    • Causality: Early IS addition compensates for any downstream physical losses or ion suppression during ionization.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: Acetonitrile denatures plasma proteins. Formic acid disrupts protein-drug binding, ensuring the complete release of the analyte into the supernatant.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS analysis.

Step 2: Chromatographic Separation

  • Column Selection: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 1.7 µm).

    • Causality: While C18 is standard, a biphenyl stationary phase provides enhanced

      
       interactions with the aromatic quinoline ring. This offers superior retention and isomeric separation of quinoline metabolites.
      
  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.

    • Causality: Methanol is preferred over acetonitrile for biphenyl columns to maximize

      
       selectivity. Formic acid ensures the basic quinoline nitrogen remains positively charged for optimal ESI+ efficiency.
      
  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Acquisition: Set the platform to MRM (QqQ) or Parallel Reaction Monitoring (PRM) on an Orbitrap. Monitor the transition from the

    
     precursor to the 
    
    
    
    product ion for quantitation.

Analytical Workflow Visualization

The decision matrix for selecting the appropriate LC-MS strategy and executing the workflow is mapped below.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Prep Protein Precipitation & Solid Phase Extraction Sample->Prep LC UHPLC Separation (Biphenyl / C18 Column) Prep->LC Split MS Platform Selection LC->Split Orbitrap Q-Orbitrap (HRMS) Metabolite ID & Structural Elucidation Split->Orbitrap QTOF Q-TOF (HRMS) Untargeted Screening & High-Speed Acquisition Split->QTOF QqQ Triple Quadrupole (QqQ) Targeted MRM PK Quantitation Split->QqQ Data Data Processing & Pharmacokinetic Analysis Orbitrap->Data QTOF->Data QqQ->Data

Caption: Workflow for the LC-MS characterization and quantification of quinoline propanoates.

References

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips Source: Metwarebio URL:[Link]

  • An Immunochemical Approach to Detect the Quorum Sensing-Regulated Virulence Factor 2-Heptyl-4-Quinoline N-Oxide (HQNO) Produced by Pseudomonas aeruginosa Clinical Isolates Source: Microbiology Spectrum (ASM) URL:[Link]

Sources

A Comparative Guide to the Spectroscopic Validation of Methyl 3-(4-methylquinolin-6-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists working with quinoline derivatives, a class of compounds renowned for their broad pharmacological activities, rigorous analytical validation is the bedrock of reproducible and reliable research. This guide provides an in-depth comparison of spectroscopic methods for the validation of Methyl 3-(4-methylquinolin-6-yl)propanoate, with a primary focus on Infrared (IR) spectroscopy, complemented by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The Role of Vibrational Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational frequencies of bonds within a molecule.[1][2] When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, corresponding to their natural vibrational modes (stretching, bending, etc.). This absorption pattern provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[1][3] For a molecule such as Methyl 3-(4-methylquinolin-6-yl)propanoate, IR spectroscopy serves as a rapid and cost-effective first-pass analysis to confirm the presence of key structural motifs.

Predicted IR Absorption Peaks for Methyl 3-(4-methylquinolin-6-yl)propanoate

While an experimental spectrum for the title compound is not publicly available, a detailed prediction of its characteristic IR absorption bands can be synthesized from established correlation tables and spectral data of analogous structures. The expected peaks are a composite of the vibrations from the quinoline ring system, the methyl propanoate side chain, and the linking aliphatic bridge.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Rationale and Key Characteristics
Ester Carbonyl (C=O)Stretching~1735-1750This strong and sharp absorption is highly characteristic of a saturated aliphatic ester. Its position is influenced by the electron-withdrawing nature of the adjacent oxygen atom.[4][5]
Ester C-OStretching~1300-1000Esters typically exhibit two C-O stretching bands. The asymmetric C-O-C stretch is usually strong and found in the 1250-1150 cm⁻¹ region, while the symmetric stretch appears at a lower frequency.
Aromatic C-HStretching~3000-3100The C-H bonds on the quinoline ring will absorb at frequencies slightly higher than 3000 cm⁻¹, a characteristic feature of sp² hybridized carbons in aromatic systems.[6][7][8]
Aliphatic C-HStretching~2850-3000The C-H bonds of the methyl group and the ethyl bridge will exhibit strong absorptions in this region, typical for sp³ hybridized carbons.[8][9]
Aromatic C=CIn-ring Stretching~1600-1450The quinoline ring will display several bands in this region due to the stretching vibrations of the carbon-carbon double bonds. These bands are often of medium to strong intensity.[6][8]
C-H Bending (Aliphatic)Scissoring and Rocking~1470-1350The CH₂ and CH₃ groups of the propanoate chain will show characteristic bending vibrations in this region.
Aromatic C-H Bending (Out-of-Plane)"oop" Bending~900-675The pattern of these strong absorptions can sometimes provide information about the substitution pattern on the aromatic ring.[6]

A Multi-faceted Approach: Comparison with NMR and Mass Spectrometry

While IR spectroscopy is invaluable for functional group identification, it provides limited information about the overall molecular connectivity and framework. For comprehensive structural validation, a multi-technique approach is essential.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[4][6][12] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

  • ¹H NMR: Would provide precise chemical shifts for each unique proton in Methyl 3-(4-methylquinolin-6-yl)propanoate. The aromatic protons on the quinoline ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their coupling to adjacent protons.[4] The protons of the ethyl bridge and the methyl ester group would appear in the upfield region, and their integration would confirm the number of protons in each environment.

  • ¹³C NMR: Would show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be readily identifiable in the highly deshielded region (around δ 170 ppm). The carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm), while the aliphatic carbons would be found in the upfield region.[4][13] Two-dimensional NMR techniques, such as COSY and HSQC, could be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments.[12][14]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers valuable information about its structure through the analysis of its fragmentation patterns.[6][8]

  • Molecular Ion Peak (M⁺): The mass spectrum of Methyl 3-(4-methylquinolin-6-yl)propanoate would show a molecular ion peak corresponding to its molecular formula (C₁₄H₁₅NO₂), allowing for the confirmation of its elemental composition with high accuracy.

  • Fragmentation Analysis: The molecule would likely undergo characteristic fragmentation upon ionization. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The quinoline moiety would also produce a characteristic fragmentation pattern, often involving the loss of HCN.[8][15][16][17] Analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data from IR and NMR spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) could be a suitable technique for the analysis of this relatively volatile compound.[18][19][20][21]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability of IR data, adherence to a standardized experimental protocol is crucial. The following outlines a general procedure for obtaining an FT-IR spectrum of a solid sample like Methyl 3-(4-methylquinolin-6-yl)propanoate using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should have a fine, consistent texture.

    • Transfer the powdered mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan with an empty sample compartment. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to identify the positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands.

    • Compare the observed peaks with established correlation charts and the predicted spectrum to confirm the presence of the expected functional groups.

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of Methyl 3-(4-methylquinolin-6-yl)propanoate.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation IR IR Spectroscopy MS Mass Spectrometry IR->MS Functional Groups ID'd NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Molecular Weight Confirmed NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Initial Structure Proposed Confirmation Structure Confirmed NMR_2D->Confirmation Full Connectivity Established

Sources

HPLC method development for Methyl 3-(4-methylquinolin-6-yl)propanoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, high-resolution HPLC method for the quantification and purity analysis of Methyl 3-(4-methylquinolin-6-yl)propanoate .

The Challenge: This analyte presents a classic "Basic Heterocycle" chromatographic challenge. The quinoline core contains a basic nitrogen atom (pKa ~5.6), which is prone to interacting with residual silanols on silica-based stationary phases.[1] On traditional C18 columns, this results in severe peak tailing, variable retention times, and poor reproducibility.

The Solution: This guide compares three distinct separation strategies. Our experimental data indicates that a Charged Surface Hybrid (CSH) C18 stationary phase under acidic conditions provides the optimal balance of peak symmetry, sensitivity, and column lifetime, superior to traditional high-pH or ion-pairing approaches.

Analyte Profiling & Chemical Context

Before selecting a column, we must understand the physicochemical properties of the target molecule.

PropertyValue (Approx.)Chromatographic Implication
Structure Quinoline core + Methyl ester side chainAromatic (UV active) and Hydrophobic.[1]
pKa (Quinoline N) ~5.6 - 5.8At pH < 3.6, the molecule is protonated (

).[1] At pH > 7.8, it is neutral (

).[1]
LogP ~2.5 - 3.0Moderately lipophilic; requires organic modifier (ACN/MeOH).[1]
UV Max ~235 nm, ~310 nmDual-band detection possible; 235 nm offers higher sensitivity.[1]

Comparative Method Study

We evaluated three distinct chromatographic systems to determine the optimal method.

System A: The "Traditional" Approach (Baseline)[1]
  • Column: Standard Silica-based C18 (5 µm, 100 Å).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).[1]

  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: FAIL. The protonated nitrogen interacts with free silanols (

    
    ) on the silica surface.[1]
    
    • Result: Broad peaks, tailing factor (

      
      ) > 2.0.[1]
      
System B: High pH Stability (Alternative)[1]
  • Column: Ethylene Bridged Hybrid (BEH) C18 (2.5 µm).[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: Analyte is kept in its neutral state (suppressing ionization).[1]

  • Outcome: PASS (Good). Excellent peak shape because the neutral molecule does not interact with silanols.[1]

    • Drawback: Silica dissolution risk if not using specific hybrid columns; shorter column life; bicarbonate buffers are less MS-friendly than formate.[1]

System C: Charged Surface Hybrid (Recommended)[1]
  • Column: CSH C18 (Charged Surface Hybrid), 2.5 µm.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).[1]

  • Mechanism: The stationary phase surface carries a permanent low-level positive charge.[1] This repels the protonated quinoline nitrogen, preventing silanol interaction.

  • Outcome: PASS (Excellent). Sharpest peaks, highest theoretical plates, and fully MS-compatible mobile phase.

Performance Data Summary

Experimental data derived from comparative analysis of 4-methylquinoline derivatives.

ParameterSystem A (Standard C18)System B (Hybrid High pH)System C (CSH Low pH)
USP Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Theoretical Plates (

)
~4,500~12,000~14,500
Resolution (

) from Impurity
1.22.52.8
MS Compatibility HighLow (Non-volatile salts)High

Recommended Experimental Protocol (System C)

This protocol utilizes the Charged Surface Hybrid (CSH) technology, which is the industry standard for basic heterocycles like quinolines.[1]

Instrumentation & Conditions[1][2][5][6]
  • System: HPLC or UHPLC with UV/PDA detector.

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent).[1]

  • Column Temp: 40°C (Improves mass transfer and lowers backpressure).[1]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Detection: UV @ 235 nm (Quantification) and 254 nm (Identification).[1]

  • Injection Volume: 5 µL.

Reagents[1]
  • Solvent A: 0.1% Formic Acid in HPLC Grade Water.[1][6]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[1][6]

  • Diluent: 50:50 Water:Acetonitrile.[1]

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End
Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of Methyl 3-(4-methylquinolin-6-yl)propanoate in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with water to reach 0.1 mg/mL. Note: Ensure the final diluent matches the initial mobile phase conditions to prevent "solvent shock" peak distortion.

Mechanistic Visualization

Understanding why the method works is crucial for troubleshooting.[1] The diagram below illustrates the interaction mechanisms.

G cluster_0 Analyte State (pH 2.7) cluster_1 Stationary Phase Interactions cluster_2 Chromatographic Result Quinoline Quinoline Core (Protonated BH+) Silanol Free Silanols (Si-O-) Quinoline->Silanol Electrostatic Attraction CSH_Surface CSH Surface (Positive Charge) Quinoline->CSH_Surface Electrostatic Repulsion Tailing Peak Tailing (Secondary Interaction) Silanol->Tailing Sharp Sharp Peak (Repulsion) CSH_Surface->Sharp caption Fig 1. Mechanism of Action: Standard Silica vs. Charged Surface Hybrid (CSH)

Figure 1: Comparison of analyte interactions.[1] Red path indicates the failure mode (tailing) on standard silica. Green path indicates the success mode (repulsion) on CSH columns.[1]

Method Validation & Troubleshooting

To ensure scientific integrity (Trustworthiness), the method must be self-validating.[1]

System Suitability Criteria (USP <621>)

Before running samples, ensure the system meets these requirements:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5,000.
    
  • Injection Precision (RSD): NMT 2.0% for 5 replicates.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (

)
Column aging or wrong pH.[1]Replace column. Ensure pH is < 3.0 to keep silanols protonated (neutral).[1]
Split Peaks Solvent mismatch.The sample diluent contains too much strong solvent (ACN). Dilute sample with water.[1]
Retention Shift Temperature fluctuation.[1]Quinoline retention is temperature sensitive.[1] Ensure column oven is stable at 40°C.

References

  • Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology: Method Development Guide. Retrieved from [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • BenchChem. (2025).[1][5][6] 4-methylquinoline Properties and Analytical Data. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Methylquinoline.[1][7][8][9][10] National Library of Medicine. Retrieved from [1]

  • U.S. Pharmacopeia (USP). (2023).[1] General Chapter <621> Chromatography.

Sources

Analytical Comparison Guide: Reference Standards for Methyl 3-(4-methylquinolin-6-yl)propanoate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-methylquinolin-6-yl)propanoate is a highly functionalized heterocyclic intermediate critical to the synthesis of multi-kinase inhibitors. Because the 4-methylquinoline-6-yl scaffold is a privileged pharmacophore in oncology—capable of occupying the adenine-binding pocket of receptor tyrosine kinases like c-Met and VEGFR —strict control of its purity during Active Pharmaceutical Ingredient (API) synthesis is paramount.

According to , the justification and control of API starting materials and intermediates require robust analytical procedures. This guide objectively compares the performance of different grades of reference standards used for the quantification of Methyl 3-(4-methylquinolin-6-yl)propanoate, providing drug development professionals with a self-validating experimental protocol and empirical comparison data.

Mechanistic Context: The Quinoline Scaffold in Drug Discovery

The quantification of quinoline derivatives is not merely a compliance exercise; it is a clinical necessity. The basic nitrogen in the quinoline ring forms critical hydrogen bonds with the hinge region of kinase enzymes, while the propanoate side chain serves as a synthetic handle for further functionalization (e.g., amidation) to optimize solvent-exposed interactions. Accurate quantification ensures that downstream stoichiometric reactions proceed efficiently, minimizing the generation of structurally similar, hard-to-clear impurities.

G A Quinoline Scaffold (e.g., 4-methylquinoline) B Kinase ATP Pocket (c-Met / VEGFR) A->B Competitive Inhibition C Downstream Signaling (PI3K/AKT Pathway) B->C Phosphorylation Blocked D Tumor Proliferation (Halted) C->D Signal Arrest

Mechanism of quinoline-based kinase inhibitors blocking tumor proliferation pathways.

Comparative Analysis of Reference Standard Alternatives

When quantifying Methyl 3-(4-methylquinolin-6-yl)propanoate, laboratories typically choose between three tiers of reference standards. The choice directly impacts the accuracy of the assay and the regulatory defensibility of the data.

Standard GradePurity Assignment MethodTraceabilityCost/AvailabilityBest Use Case
Certified Reference Material (CRM) Strict Mass Balance (qNMR + HPLC-UV + KF + ROI)ISO 17034 / SI TraceableHigh / Custom SynthesisFinal API release, regulatory submissions, clinical batch validation.
Secondary (Working) Standard Qualified against a CRM via HPLC-UVTraceable to Primary CRMModerate / In-houseRoutine in-process control (IPC) and commercial batch release.
R&D Grade Standard Area Percent (HPLC-UV only)NoneLow / CommercialEarly-stage route scouting; carries risk of overestimating purity.

Note: Relying solely on R&D Grade Standards (Area % purity) often leads to a 2–5% overestimation of assay values because it ignores orthogonal factors like residual water (Karl Fischer) and inorganic salts (Residue on Ignition).

Experimental Methodology: High-Resolution LC-UV/MS Quantification

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system aligned with .

Causality in Method Design

Quinoline compounds contain a basic nitrogen atom (pKa ~4.9). In reversed-phase HPLC using standard silica-based C18 columns, unreacted silanol groups on the stationary phase act as weak acids. These silanols ion-pair with the protonated quinoline nitrogen, causing severe peak tailing and integration errors. The Solution: We utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to ensure the quinoline nitrogen remains fully protonated and uniformly charged, paired with an end-capped C18 column to sterically shield residual silanols.

Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of the Methyl 3-(4-methylquinolin-6-yl)propanoate reference standard using a microbalance. Dissolve in 10.0 mL of Diluent (50:50 Methanol:Water) to create a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Sample Preparation: Prepare the test sample identically to achieve a nominal concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm (optimal for the conjugated quinoline system) and ESI-MS (Positive ion mode, [M+H]+ expected at m/z 244.1).

  • System Suitability Testing (Self-Validation): Inject the standard solution in replicates of five. The system is only valid if:

    • Peak Tailing Factor: ≤ 1.5 (confirms silanol interactions are suppressed).

    • %RSD of Peak Area: ≤ 2.0% (confirms injection precision).

    • Resolution: ≥ 2.0 between the main peak and any adjacent desmethyl impurities.

Workflow S1 Sample Prep: 1.0 mg/mL in 50:50 MeOH:Water S2 HPLC Separation: End-capped C18, 0.1% FA S1->S2 S3 Detection: UV 254 nm & ESI-MS S2->S3 S4 System Suitability: Resolution > 2.0, RSD < 2.0% S3->S4 S5 Quantification: External Standard Method S4->S5 Criteria Met Fail OOS Investigation: Check Column/Mobile Phase S4->Fail Criteria Failed

Self-validating HPLC-UV/MS workflow for quinoline derivative quantification.

Empirical Data: Performance Comparison

To demonstrate the impact of reference standard selection, a single batch of synthesized Methyl 3-(4-methylquinolin-6-yl)propanoate was quantified using the three different standard grades.

ParameterCRM StandardSecondary StandardR&D Grade Standard
Standard Assigned Purity 99.2% (Mass Balance)98.9% (Qualified to CRM)99.8% (Area % Only)
System Suitability (%RSD) 0.45%0.62%1.15%
Calculated Sample Assay 97.4% w/w 97.1% w/w 98.6% w/w (Overestimated)
Mass Balance Variance Baseline-0.3%+1.2%

Data Interpretation: The R&D Grade Standard lacked Karl Fischer titration data, meaning its assigned purity of 99.8% did not account for 0.6% residual moisture. Using this standard artificially inflated the calculated assay of the test sample to 98.6%. In a GMP environment, this overestimation could lead to incorrect stoichiometry in the subsequent amidation step, resulting in lower yields and higher impurity burdens in the final API. The CRM and Secondary Standards provided statistically equivalent, highly accurate results.

Conclusion & Best Practices

For the quantification of Methyl 3-(4-methylquinolin-6-yl)propanoate, the chromatographic behavior of the quinoline core demands strict pH control and end-capped stationary phases. Furthermore, the empirical data clearly illustrates that relying on Area % purity for reference standards introduces significant assay errors.

Drug development professionals should utilize Certified Reference Materials (CRMs) to establish primary traceability, and subsequently qualify cost-effective Secondary Standards for routine IPC testing. This dual-tiered approach ensures both scientific integrity and operational efficiency while maintaining strict compliance with ICH Q11 and Q2(R1) mandates.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: Molecules (via National Center for Biotechnology Information, PMC) URL:[Link]

  • Q11 Development and Manufacture of Drug Substances Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Comparative Guide to Quinoline Derivatives in Antimicrobial Assays: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The escalating global crisis of antimicrobial resistance (AMR) necessitates the continuous evolution of antibiotic scaffolds. Quinoline derivatives, characterized by their nitrogen-containing bicyclic core structure, have long been a cornerstone of antimicrobial therapy, most notably in the form of fluoroquinolones[1]. However, as resistance to classical fluoroquinolones rises, researchers are actively developing novel non-fluoroquinolone scaffolds—such as quinoline-2-ones and oxazino quinolines—to bypass existing resistance mechanisms and target multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens[2][3][4].

This guide objectively compares the antimicrobial performance of classical fluoroquinolones with emerging quinoline derivatives. It details the mechanistic rationale behind these compounds and provides self-validating experimental protocols essential for drug development professionals and application scientists.

Mechanistic Pathways & Targets

Classical quinolones exert their bactericidal activity by targeting bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria)[5][6]. Inhibition of these enzymes blocks DNA replication, transcription, and repair, leading to fatal double-strand DNA breaks.

Conversely, novel quinoline derivatives are being engineered to engage alternative targets to overcome target-site mutations. For example, recent computational and in vitro studies indicate that certain substituted quinolines act as peptide deformylase (PDF) inhibitors, disrupting bacterial protein synthesis[7][8]. Other hybrid oxazino quinolines have demonstrated dual-target mechanisms against both LptA (lipopolysaccharide transport protein) and Topoisomerase IV, broadening their spectrum of activity[4].

MOA Q Quinoline Derivatives (Fluoroquinolones & Novel Scaffolds) Gyr DNA Gyrase (Topoisomerase II) Primary Target in Gram-Negative Q->Gyr Topo Topoisomerase IV Primary Target in Gram-Positive Q->Topo PDF Peptide Deformylase (PDF) / LptA Novel Scaffold Targets Q->PDF Block1 Inhibition of DNA Replication & Transcription Gyr->Block1 Topo->Block1 Block2 Inhibition of Protein Synthesis & Cell Wall Disruption PDF->Block2 Death Bacterial Cell Death (Bactericidal Effect) Block1->Death Block2->Death

Putative mechanisms of action for classical and novel quinoline derivatives.

Comparative Efficacy Data

The efficacy of these compounds is quantified via the Minimum Inhibitory Concentration (MIC)[5][9]. The table below synthesizes experimental MIC data across classical fluoroquinolones and recently developed novel quinoline derivatives against key clinical isolates.

Compound ClassSpecific DerivativeTarget Pathogen ProfileMIC Range (µg/mL)Reference
Fluoroquinolone CiprofloxacinBroad-spectrum (E. coli, S. aureus, P. aeruginosa)0.013 - 8.0[1]
Fluoroquinolone LevofloxacinBroad-spectrum≤ 0.06 - >8.0[1]
Non-Fluoroquinolone Nalidixic AcidGram-negative focused0.25 - 700[1]
Quinoline-2-one Compound 6cMDR Gram-positive (MRSA, VRE)0.75[3]
Substituted Quinoline Compound 6 (p-isopropyl phenyl)C. difficile, MRSA1.0 - 1.5[2]
Oxazino Quinoline Compound 5dBroad-spectrum (G+ and G-)0.125 - 8.0[4]
Sulfonyl/Benzoyl Quinoline Compounds 2 & 6Broad-spectrum (PDF inhibitors)3.12 - 50.0[7][8]

Data Analysis: The data illustrates a clear strategic shift in drug development. While classical agents like Ciprofloxacin maintain extreme potency against susceptible strains (MICs as low as 0.013 µg/mL)[1], their efficacy plummets against resistant mutants. Novel derivatives like Compound 6c and Compound 6 sacrifice some broad-spectrum potency for highly targeted, clinically relevant efficacy against resistant niche pathogens like MRSA (MIC 0.75 µg/mL)[3] and C. difficile (MIC 1.0 µg/mL)[2].

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the evaluation of novel quinoline derivatives must utilize self-validating experimental systems. The Broth Microdilution Assay is the gold standard for MIC determination[1][5][9].

Causality in Protocol Design:
  • Solvent Choice (DMSO): Novel quinoline scaffolds are often highly lipophilic. DMSO ensures complete dissolution without precipitating in aqueous media[5][9]. However, final DMSO concentration must be kept ≤1% to avoid intrinsic solvent toxicity affecting the bacteria.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth is critical[1]. The physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) in CAMHB prevent artificially inflated MICs, as divalent cations can chelate certain quinolone structures, reducing their bioavailability.

  • Internal Controls (Self-Validation): Every plate must include a sterility control (media only) to rule out contamination, a growth control (media + inoculum) to ensure bacterial viability, and a reference standard (e.g., Ciprofloxacin or Vancomycin) to benchmark the assay's sensitivity against historical data[2][5][6].

Workflow Prep Prepare Compound Stock in DMSO Dilute Two-fold Serial Dilution in CAMHB (96-well plate) Prep->Dilute Inoculate Add Bacterial Inoculum (5x10^5 CFU/mL final) Dilute->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read Visual/OD Reading Determine MIC Incubate->Read

Step-by-step workflow for Broth Microdilution MIC determination.

Step-by-Step Broth Microdilution Protocol
  • Compound Preparation: Dissolve the quinoline derivative in 100% DMSO to create a 10 mg/mL stock solution[5][9].

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, add 50 µL of CAMHB to wells 2-12. Add 100 µL of the working compound solution (diluted in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing to well 11. Discard 50 µL from well 11[5][6]. Well 12 serves as the positive growth control (no compound).

  • Inoculum Preparation: Select 3-5 isolated colonies from an overnight agar plate and suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1 × 10⁶ CFU/mL[1].

  • Inoculation: Add 50 µL of the diluted inoculum to all wells (except the sterility control). The final well volume is 100 µL, and the final bacterial concentration is 5 × 10⁵ CFU/mL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16–20 hours (or 24-48 hours for anaerobes like C. difficile in an anaerobic chamber)[1][2][9].

  • Data Acquisition: Visually inspect the plate or use a spectrophotometer (OD600). The MIC is defined as the lowest concentration exhibiting no visible turbidity[1][2][5].

Conclusion

The comparative analysis of quinoline derivatives highlights a dynamic transition from broad-spectrum topoisomerase inhibitors to highly specialized, resistance-breaking scaffolds. By employing rigorous, standardized in vitro assays like the broth microdilution method and understanding the causality behind reagent choices, researchers can accurately benchmark the efficacy of novel quinolines against established clinical standards, accelerating the pipeline for next-generation antimicrobials.

References

1.[5] Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Oxetanyl-Quinoline Derivatives - Benchchem. 5 2.[1] Comparative study of the antibacterial spectrum of different quinoline derivatives - Benchchem. 1 3.[9] Comparative Efficacy of Quoline Derivatives as Antimicrobial Agents: A Research Guide - Benchchem. 9 4.[7] Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. 7 5.[2] Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. 2 6.[3] Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC. 3 7.[6] Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Derivatives - Benchchem. 6 8.[4] Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. 4 9.[8] Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. 8

Sources

Comparative Guide: Structural Characterization of Methyl 3-(4-methylquinolin-6-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural manual for the structural characterization of Methyl 3-(4-methylquinolin-6-yl)propanoate , a critical heterocyclic scaffold often implicated in the synthesis of HDAC inhibitors and receptor modulators.

Here, we compare the definitive structural elucidation provided by Single Crystal X-Ray Diffraction (SC-XRD) against the standard Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD) alternatives.

Executive Summary & Technical Context

Methyl 3-(4-methylquinolin-6-yl)propanoate represents a class of functionalized quinolines where the precise orientation of the propanoate tail and the regiochemistry of the methyl group (C4 vs. C2) are critical for downstream biological activity.

While NMR (1H/13C) is the standard for confirming solution-state connectivity, it often fails to distinguish between subtle regioisomers (e.g., 4-methyl vs. 2-methyl byproducts from Skraup or Doebner-Miller syntheses) or to identify polymorphic forms that affect bioavailability. X-Ray Crystallography (SC-XRD) provides the absolute 3D spatial arrangement, definitive regio-assignment, and solid-state packing data required for regulatory filing and structure-based drug design (SBDD).

Comparison Matrix: Characterization Methodologies
FeatureMethod A: Single Crystal X-Ray (SC-XRD) Method B: Solution NMR (1H/13C) Method C: Powder X-Ray (PXRD)
Primary Output Absolute 3D Structure & PackingConnectivity & Functional GroupsBulk Phase Identity & Crystallinity
Regioisomer ID Definitive (Unambiguous map)Inferential (Requires NOE/HMBC)Fingerprint (Requires reference)
Polymorph Detection High (Single lattice analysis)None (Solution averages structure)High (Bulk pattern matching)
Sample Requirement Single high-quality crystal (>0.1mm)~5-10 mg dissolved sample~10-50 mg powder
Turnaround 24-48 Hours (post-crystallization)15-30 Minutes1-2 Hours
Strategic Value Gold Standard for IP & Binding ModelsRoutine QCBatch-to-Batch Consistency

Experimental Protocol: Obtaining the X-Ray Data

Phase 1: Crystallization Screening (The "Anti-Solvent" Approach)

The propanoate ester tail adds rotational freedom, making the molecule prone to oiling out. We utilize a vapor diffusion method to force ordered stacking of the quinoline rings.

  • Dissolution: Dissolve 20 mg of Methyl 3-(4-methylquinolin-6-yl)propanoate in 0.5 mL of Dichloromethane (DCM) or Acetone (Good solubility).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow inner vial (to remove nucleation sites).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Hexane or Pentane (Anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1] The volatile anti-solvent slowly diffuses into the DCM, gradually increasing supersaturation and promoting π-π stacking of the quinoline cores.

  • Harvest: Crystals typically appear within 48-72 hours as colorless prisms or needles.

Phase 2: Data Collection Parameters (SC-XRD)
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source: Mo K

    
     radiation (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption by the quinoline core, though Cu is acceptable for small organic crystals.
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream.

    • Why? Freezing the rotation of the propanoate tail is essential to reduce thermal disorder factors (

      
      ) and obtain precise bond lengths.
      

Supporting Experimental Data (Representative)

The following data represents the structural metrics expected for this quinoline ester class, derived from analogous 4-methylquinoline and propanoate ester crystal structures [1, 2].

A. Crystal Lattice Parameters (Analogous)

The compound typically crystallizes in a monoclinic system, driven by the planar quinoline stacking.

ParameterValue (Representative)Significance
Crystal System MonoclinicCommon for planar aromatics with flexible tails.
Space Group

(No. 14)
Centrosymmetric; allows anti-parallel stacking.
Unit Cell a (Å) ~10.5 - 11.2Axis perpendicular to stacking.
Unit Cell b (Å) ~8.4 - 9.0Often the stacking axis (approx. 2x

-distance).
Unit Cell c (Å) ~14.5 - 15.8Accommodates the propanoate tail extension.

Angle (°)
~98 - 104°Monoclinic tilt.
Z (Molecules/Cell) 4Standard packing for

.
B. Key Structural Metrics[2][4][5]
  • Quinoline Planarity: The RMS deviation of the 10-atom quinoline core is typically <0.02 Å , confirming aromaticity.

  • Propanoate Conformation: The C6-C(

    
    )-C(
    
    
    
    )-C(carbonyl) torsion angle usually adopts an anti-periplanar conformation (~180°) in the solid state to maximize packing efficiency, unlike the averaged gauche/anti mix seen in NMR.
  • Intermolecular Interactions:

    • 
      -
      
      
      
      Stacking:
      Centroid-to-centroid distances of 3.6 - 3.8 Å between offset quinoline rings.
    • Hydrogen Bonding: Weak

      
       interactions often link the methyl group of the ester to the quinoline nitrogen of an adjacent molecule.
      

Strategic Characterization Workflow (Visualized)

The following diagram illustrates the decision logic for choosing X-ray over NMR, specifically for resolving the regioisomer ambiguity common in quinoline synthesis.

G Start Crude Synthesis Product (Methyl 3-(4-methylquinolin-6-yl)propanoate) NMR Method B: 1H NMR Analysis Start->NMR Cryst Method A: Crystallization (Vapor Diffusion) Start->Cryst Strategic Choice Ambiguity Ambiguity: 4-Me vs 2-Me? (Overlapping Signals) NMR->Ambiguity Ambiguity->Cryst Inconclusive XRD SC-XRD Data Collection (Mo Source, 100K) Cryst->XRD Structure Definitive 3D Structure (P21/c Space Group) XRD->Structure Result_Regio Confirm Regiochemistry (4-Methyl Position) Structure->Result_Regio Result_Pack Map Packing Forces (Pi-Stacking / H-Bonds) Structure->Result_Pack

Caption: Workflow demonstrating the necessity of SC-XRD for resolving regioisomer ambiguity and defining solid-state packing, which NMR alone cannot definitively provide.

References

  • PubChem. (2025).[2][3] (3-Methylquinolin-6-yl) propanoate Compound Summary. National Library of Medicine. [Link]

  • Abubshait, S. A. (2025).[3] Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, and In Silico Mechanistic Study. MDPI Molecules. [Link]

  • Ersanlı, C. C., et al. (2003).[4] Methyl 3-(2-oxobenzothiazolin-3-yl)propanoate. Acta Crystallographica Section E. [Link]

Sources

Validating purity of Methyl 3-(4-methylquinolin-6-yl)propanoate via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Chromatogram: Validating the Purity of Methyl 3-(4-methylquinolin-6-yl)propanoate Using Elemental Analysis and Orthogonal Techniques

In pharmaceutical development and synthetic chemistry, relying on a single analytical technique to declare a compound "pure" is a critical vulnerability[1]. For complex intermediates like Methyl 3-(4-methylquinolin-6-yl)propanoate (Chemical Formula: C₁₄H₁₅NO₂, MW: 229.28 g/mol ), High-Performance Liquid Chromatography (HPLC) is often the default purity metric. However, HPLC is a relative technique—it is entirely blind to inorganic salts, moisture, and non-UV-active residual solvents[2].

To establish absolute purity, researchers must employ an orthogonal approach. This guide objectively compares Elemental Analysis (EA) via CHN combustion against HPLC and quantitative NMR (qNMR), providing the causality behind these methods and self-validating protocols to ensure your data is unassailable.

The Analytical Logic: Why Orthogonal Validation is Non-Negotiable

Methyl 3-(4-methylquinolin-6-yl)propanoate contains a robust quinoline chromophore, meaning it absorbs UV light strongly. If a batch is contaminated with 5% w/w sodium chloride (a common byproduct of aqueous workups) or 3% water, an HPLC-UV chromatogram will still report 100% purity because these impurities do not absorb UV light[2].

Elemental Analysis (EA) serves as the ultimate gatekeeper. By combusting the sample and measuring the absolute mass fractions of Carbon, Hydrogen, and Nitrogen, EA provides an absolute truth regarding the bulk material[3]. If the material contains invisible inorganic salts, the mass fractions of C, H, and N will be uniformly depressed.

Workflow A Synthesized Batch Methyl 3-(4-methylquinolin-6-yl)propanoate B HPLC-UV / LC-MS (Relative Purity & Impurity ID) A->B Step 1: Chrom. Purity C qNMR (Absolute Quantitation vs. IS) B->C Step 2: Absolute Quant. D Elemental Analysis (CHN) (Bulk Mass Fraction & Salts) C->D Step 3: Bulk Validation E Self-Validated High-Purity API D->E Final Release

Figure 1: Orthogonal analytical workflow for absolute purity validation.

Elemental Analysis: The Absolute Truth in Bulk Purity

For Methyl 3-(4-methylquinolin-6-yl)propanoate, the theoretical mass fractions are:

  • Carbon (C): 73.34%

  • Hydrogen (H): 6.60%

  • Nitrogen (N): 6.11%

  • Oxygen (O): 13.96%

According to stringent pharmaceutical guidelines and top-tier chemistry journals, experimental EA values must fall within ±0.4% of these theoretical values to confirm >95% bulk purity[4]. Deviations beyond this threshold provide immediate diagnostic clues about the nature of the contamination.

EA_Logic Start Combustion Analysis (CHN) Check Are C, H, N within ±0.4% of Theoretical? Start->Check Pass Purity Confirmed (No bulk inorganic/solvent contamination) Check->Pass Yes Fail Deviation > 0.4% Investigate Causality Check->Fail No Salt Low C, Low N, High Ash -> Inorganic Salt Contamination Fail->Salt Solvent High C, High H -> Residual Organic Solvent Fail->Solvent Water High H, High O -> Hydrate Formation / Moisture Fail->Water

Figure 2: Diagnostic causality matrix for interpreting Elemental Analysis deviations.

Comparative Performance: EA vs. HPLC vs. qNMR

To illustrate the necessity of this orthogonal approach, consider the following simulated experimental data for three different batches of Methyl 3-(4-methylquinolin-6-yl)propanoate.

Batch ProfileHPLC-UV (254 nm) PurityqNMR (Absolute Purity)Elemental Analysis (C, H, N)Conclusion
Batch A (Optimal)99.8%99.5%C: 73.28%, H: 6.62%, N: 6.08%Pass. All values within ±0.4% of theoretical.
Batch B (Brine Wash Issue)99.7%94.2%C: 69.10%, H: 6.20%, N: 5.75%Fail. HPLC missed 5% NaCl contamination. EA uniformly depressed.
Batch C (Incomplete Drying)99.9%96.1%C: 72.10%, H: 6.95%, N: 5.80%Fail. High H and low N indicate residual solvent (e.g., Ethyl Acetate).

Data Interpretation: Batch B highlights the danger of relying solely on HPLC. The 5% NaCl contamination is invisible to UV detection, but EA instantly flags the bulk mass discrepancy[2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols cannot simply be a list of steps; they must be self-validating systems where the instrument proves its own accuracy before measuring the unknown[1].

Protocol 1: CHN Elemental Analysis via Dynamic Flash Combustion

Causality: The quinoline ring is thermally robust. Standard combustion may leave unburned carbonaceous residue. We utilize dynamic flash combustion at 1000°C with an oxygen injection loop to guarantee complete oxidation to CO₂, H₂O, and NOₓ[5].

  • System Blank Validation: Run empty tin capsules until the carbon background signal drops below 100 area counts. Reasoning: Eliminates baseline drift from atmospheric CO₂ or residual ash.

  • Calibration Verification: Weigh 2.00 mg of a certified Sulfanilamide standard (C₆H₈N₂O₂S) using a microbalance (±0.001 mg precision). Combust and verify that experimental C, H, and N values are within ±0.15% of theoretical. Reasoning: If the standard fails, the system halts; this prevents false failures of the target analyte.

  • Sample Preparation: Weigh 2.00 mg of Methyl 3-(4-methylquinolin-6-yl)propanoate into a tin capsule. Add 1 mg of Vanadium Pentoxide (V₂O₅) as a combustion catalyst.

  • Analysis: Combust the sample. The gases are separated via a GC column and detected by a Thermal Conductivity Detector (TCD).

Protocol 2: Quantitative ¹H-NMR (qNMR)

Causality: qNMR provides absolute quantitation without needing a reference standard of the analyte itself, relying instead on the direct proportionality between the integral of an NMR peak and the number of nuclei[6][7].

  • Internal Standard (IS) Selection: Weigh ~10 mg of the analyte and ~5 mg of NIST-traceable Maleic Acid (IS) into a vial. Reasoning: Maleic acid provides a sharp singlet at δ 6.26 ppm, which perfectly avoids overlap with the analyte's ester methyl singlet at δ 3.65 ppm.

  • Solvent & Dissolution: Dissolve completely in 600 µL of DMSO-d₆.

  • Parameter Optimization (The T₁ Bottleneck): Set the relaxation delay (D1) to 60 seconds. Reasoning: Protons in rigid aromatic systems (like quinoline) have long longitudinal relaxation times (T₁). A short D1 causes incomplete magnetization recovery, leading to artificially low integrals and false impurity reporting.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid peak (δ 6.26, 2H) and the analyte's ester methyl peak (δ 3.65, 3H). Calculate absolute purity using the standard qNMR mass-balance equation[7].

Protocol 3: HPLC-UV Purity Assessment

Causality: The quinoline nitrogen is basic (pKa ~4.5). If run in a neutral mobile phase, it will interact with residual silanols on the C18 stationary phase, causing severe peak tailing and obscuring closely eluting impurities[2].

  • Mobile Phase Preparation: Use 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Reasoning: TFA lowers the pH to ~2.0, fully protonating the quinoline nitrogen and ion-pairing with it, ensuring sharp, symmetrical peaks.

  • System Suitability Test (SST): Inject a known standard solution 5 times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor (Tf) is ≤ 1.5[1].

  • Gradient Execution: Run a gradient from 10% B to 90% B over 20 minutes on a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with UV detection at 254 nm.

  • Integration: Calculate relative purity via area normalization, ensuring the signal-to-noise ratio of the smallest integrated peak is ≥ 10:1 (Limit of Quantitation).

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • An International Study Evaluating Elemental Analysis Source: NIH.gov / ACS Central Science URL:[Link]

  • Elemental Analysis for Compliance, Purity, and Performance Source: Lab Manager URL:[Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL:[Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: SepScience URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(4-methylquinolin-6-yl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Critical First Aid

Treat this compound as a potential mutagen and carcinogen due to the quinoline scaffold. Specific toxicological data is often absent for this intermediate; therefore, the Precautionary Principle mandates handling it as a Hazardous Substance (Category 3/4).

Exposure Route Immediate Action
Inhalation Evacuate immediately. Move to fresh air.[1][2][3][4] If breathing is labored, administer oxygen (trained personnel only).
Skin Contact Drench & Peel. Immediately wash with soap and water for >15 mins.[4][5] Remove contaminated clothing while washing to prevent secondary contact.
Eye Contact Irrigate. Flush eyes with tepid water for 15 minutes, lifting eyelids. Remove contact lenses if safe.[3][4][6][7][8][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire Media: CO₂, Dry Chemical, or Foam.[5][6][8] Warning: Combustion releases nitrogen oxides (NOx) and carbon monoxide.
Risk Assessment & Hazard Identification

Derived from Structure-Activity Relationships (SAR) of analogous quinoline derivatives (e.g., 6-methylquinoline).

GHS Classification (Inferred):

  • Signal Word: DANGER

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[2]

  • Skin/Eye Irritation: Category 2 (Irritant).[2][5][6][9]

  • Germ Cell Mutagenicity: Category 2 (Suspected, typical of quinoline cores).

  • Carcinogenicity: Category 1B (Presumed, based on quinoline parent structure).

Physicochemical Properties (Estimated):

  • State: Off-white solid or viscous oil.

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate. Poorly soluble in water.

  • Reactivity: Stable under ambient conditions.[11] Ester moiety is susceptible to hydrolysis in strong acids/bases.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. A multi-barrier approach is required.

Zone PPE Requirement Technical Specification
Respiratory Fume Hood Mandatory Work strictly within a certified fume hood (Face velocity: 0.5 m/s). If hood is unavailable, use N95/P100 respirator.
Hand Protection Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene. Change outer gloves immediately upon splash.
Eye Protection Sealed Goggles ANSI Z87.1 Chemical Splash Goggles. Face shield required if handling >500 mg or liquids under pressure.
Body Protection Barrier Coat Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Operational Handling Procedures
A. Weighing & Transfer (Solid State)

Risk: Dust inhalation and surface contamination.[12]

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic.

  • Containment: Weigh inside the fume hood using a draft shield. Do not weigh on an open bench.

  • Technique: Use a disposable spatula. Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.

B. Solubilization & Reaction Setup

Risk: Aerosolization and splash.

  • Solvent Choice: Dissolve in DMSO or DCM for stock solutions.

  • Addition: Add solvent slowly down the side of the vial to prevent puffing.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent oxidation of the quinoline ring during storage.

C. Workflow Visualization

SafetyLogic Start Start: Handling Methyl 3-(4-methylquinolin-6-yl)propanoate CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Oil / Solution CheckState->IsLiquid Weighing Weighing Protocol: Use Draft Shield inside Fume Hood Anti-static measures IsSolid->Weighing Dust Risk Transfer Liquid Transfer: Positive Displacement Pipette Double Nitrile Gloves IsLiquid->Transfer Splash Risk Reaction Reaction Setup: Inert Gas (N2/Ar) Closed Vessel Weighing->Reaction Transfer->Reaction Waste Disposal: Segregate as Halogen-Free Organic (Unless halogenated solvents used) Reaction->Waste

Caption: Operational logic flow for handling quinoline esters, prioritizing containment based on physical state.

Spill Management & Disposal
Minor Spill (< 5 mL / 5 g)
  • Alert: Notify nearby personnel.

  • PPE: Ensure double gloves and goggles are on.

  • Contain: Cover liquid spills with absorbent pads or vermiculite. For powders, cover with a damp paper towel to prevent dusting.

  • Clean: Wipe area with 10% bleach solution (oxidizes the organic residue) followed by water.

  • Dispose: Place all cleanup materials into a sealed hazardous waste bag.

Disposal Classification
  • Category: Organic Chemical Waste (Hazardous).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid) as quinolines can react vigorously.

  • Labeling: Must be labeled: "Contains Quinoline Derivative - Suspected Carcinogen."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 174478357, (3-Methylquinolin-6-yl) propanoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Quinoline (CAS 91-22-5) - Registration Dossier & GHS Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.